Anti-MERS-2E6 mAb
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(3S)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)17-6-8-18(9-7-17)23-13-15(12-20(23)24)14-27-19-10-4-16(5-11-19)21(25)26/h4-11,15H,12-14H2,1-3H3,(H,25,26)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZADMDZNVOBYGR-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)COC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C[C@H](CC2=O)COC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432062 | |
| Record name | S-2E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155730-92-0 | |
| Record name | S-2E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is a multi-step process involving the preparation of key intermediates, a crucial etherification reaction, a palladium-catalyzed N-arylation, and a final saponification. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and key reaction mechanisms.
Synthetic Strategy Overview
The synthesis of the target molecule is designed as a four-step sequence starting from commercially available (S)-4-(hydroxymethyl)pyrrolidin-2-one and methyl 4-hydroxybenzoate. The overall workflow is depicted below.
In-Depth Technical Guide: (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absolute configuration, synthesis, and biological activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a promising antilipidemic agent.
Core Compound Details
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, also referred to as S-2E, is a chiral molecule that has demonstrated significant potential in lowering plasma triglyceride and cholesterol levels. Its efficacy and favorable pharmacokinetic profile have positioned it as a candidate for the development of novel treatments for hyperlipidemia.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₅NO₄ | --INVALID-LINK-- |
| Molecular Weight | 367.44 g/mol | --INVALID-LINK-- |
| Stereochemistry | (S)-(+) | [1] |
| CAS Number | 155730-92-0 | N/A |
| Appearance | Not specified in abstracts | N/A |
Absolute Configuration
The absolute configuration of the chiral center in the pyrrolidinone ring was determined to be (S). This was established through an indirect method involving the X-ray crystallographic analysis of a brominated derivative.
Method of Determination
The definitive assignment of the (S) configuration was achieved by synthesizing a crystalline derivative, the 4-bromo-2-fluorobenzamide of the corresponding (+)-enantiomer, and analyzing its structure using single-crystal X-ray diffraction. While the specific crystallographic data (e.g., CCDC deposition number) is not publicly available in the reviewed literature, the study conclusively established the stereochemistry.[1]
Synthesis and Enantiomeric Resolution
The synthesis of the racemic mixture of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is followed by enantiomeric resolution to isolate the desired (S)-(+)-enantiomer.
Experimental Protocol: Synthesis of Racemic Mixture (High-Level Overview)
-
Starting Materials: The synthesis originates from optically active 1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acid.[1]
-
Key Steps: The synthesis of the racemate involves standard organic chemistry transformations to construct the pyrrolidinone ring and attach the methoxybenzoic acid moiety. The exact reagents and conditions are detailed in the primary literature.
-
Purification: Purification of the final racemic compound is typically achieved through column chromatography or recrystallization.
Experimental Protocol: Enantiomeric Resolution (High-Level Overview)
Two primary methods for the resolution of the enantiomers have been described:[1]
-
Chiral Column Chromatography: The methyl esters of the racemic acid are separated using a Chiralcel OJ column.
-
Diastereomeric Resolution:
-
The racemic carboxylic acid is reacted with a chiral amine, (S)-(-)-[4-methyl-(α-methyl)benzyl]amine, to form diastereomeric amides.
-
These diastereomers are then separated by silica gel column chromatography.
-
Subsequent deamination with dinitrogen tetroxide (N₂O₄) yields the separated optically active carboxylic acids.[1]
-
-
Note: For detailed, step-by-step protocols, including reaction times, temperatures, and specific quantities of reagents, consulting the full-text publication is recommended.
Biological Activity and Mechanism of Action
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid exhibits potent antilipidemic activity, primarily by inhibiting key enzymes in the cholesterol and fatty acid biosynthesis pathways.
In Vitro and In Vivo Efficacy
| Assay | Compound | Result | Significance |
| In vitro fatty acid biosynthesis inhibition | Racemate and both enantiomers | Essentially equipotent | The primary activity is not stereospecific in vitro.[1] |
| In vitro sterol biosynthesis inhibition | Racemate and both enantiomers | Essentially equipotent | The primary activity is not stereospecific in vitro.[1] |
| In vivo plasma triglyceride lowering | (S)-(+)-enantiomer | Superior to (R)-(-)-enantiomer | Demonstrates the importance of the (S)-configuration for in vivo efficacy.[1] |
| In vivo plasma phospholipid lowering | (S)-(+)-enantiomer | Superior to (R)-(-)-enantiomer | Further supports the selection of the (S)-enantiomer as a drug candidate.[1] |
The superior in vivo activity of the (S)-(+)-enantiomer is attributed to its pharmacokinetic profile.[1]
Signaling Pathway of Antihyperlipidemic Action
The mechanism of action involves the intracellular conversion of the parent compound to its active CoA thioester, which then inhibits two critical enzymes in lipid metabolism.
Caption: Mechanism of action of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid.
The parent compound, S-2E, is converted in the liver to its active metabolite, S-2E-CoA. This active form then non-competitively inhibits both 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase and acetyl-CoA carboxylase. The inhibition of these enzymes leads to a reduction in the biosynthesis of cholesterol and fatty acids, respectively.
Experimental Workflows
The overall workflow for the synthesis and evaluation of this compound can be summarized as follows:
References
An In-Depth Technical Guide on the Chemical Properties and Biological Activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological activity of the novel antilipidemic agent, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of metabolic diseases.
Core Chemical Properties
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a chiral pyrrolidinone derivative, has been identified as a potent inhibitor of key enzymes in lipid metabolism. A summary of its fundamental chemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 4-[[(3S)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acid | PubChem[1] |
| CAS Number | 155730-92-0 | MySkinRecipes[2] |
| Molecular Formula | C₂₂H₂₅NO₄ | PubChem[1] |
| Molecular Weight | 367.44 g/mol | MySkinRecipes[2], PubChem[1] |
| Predicted XlogP | 4.1 | PubChemLite[3] |
| Purity | ≥98% (HPLC) | MySkinRecipes[2] |
| Storage Temperature | -20°C | MySkinRecipes[2] |
Synthesis and Enantiomeric Resolution
The synthesis of the racemic mixture and the resolution of the (S)-(+)-enantiomer have been described in the scientific literature. The primary methods involve chiral chromatography and stereospecific synthesis from an optically active precursor.[4]
Experimental Protocols
While detailed, step-by-step experimental protocols are not publicly available, the general synthetic strategies are outlined below. These are based on the synthetic approaches described for this class of compounds.
Method 1: Resolution of Racemic Methyl Ester
A plausible workflow for the resolution of the racemic methyl ester of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is as follows:
Method 2: Stereospecific Synthesis
An alternative approach involves the synthesis starting from an optically active precursor, which would inherently yield the desired enantiomer.
The absolute configuration of the enantiomers was confirmed through X-ray analysis of a brominated derivative of the corresponding (R)-enantiomer.[4]
Biological Activity and Mechanism of Action
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid has been identified as a novel antilipidemic agent with a dual mechanism of action.[4] It demonstrates superior in vivo efficacy in lowering plasma triglycerides and phospholipids compared to its (R)-(-)-enantiomer.[4]
The primary mechanism of action is the noncompetitive inhibition of two key enzymes in lipid biosynthesis:
-
HMG-CoA Reductase: The rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol synthesis.
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Acetyl-CoA Carboxylase (ACC): The enzyme that catalyzes the committed step in fatty acid synthesis.
Signaling Pathways
The inhibitory action of this compound on HMG-CoA reductase and acetyl-CoA carboxylase disrupts the normal lipid biosynthesis pathways, leading to a reduction in cholesterol and fatty acid levels.
HMG-CoA Reductase Inhibition Pathway:
Acetyl-CoA Carboxylase Inhibition Pathway:
Conclusion
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is a promising antilipidemic agent with a dual inhibitory mechanism targeting both cholesterol and fatty acid synthesis. Its stereospecific activity highlights the importance of chirality in its pharmacological effects. Further research to elucidate the detailed experimental protocols and a more comprehensive physicochemical characterization will be crucial for its continued development as a potential therapeutic agent for metabolic disorders. This guide provides a foundational understanding for scientists and researchers to build upon in their future investigations of this and related compounds.
References
- 1. HMG-CoA reductase inhibitors (statins) increase endothelial progenitor cells via the PI 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
An In-depth Technical Guide on the Mechanism of Action of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, referred to herein as S-2E, is a potent, orally active antihyperlipidemic agent. This technical guide delineates the core mechanism of action of S-2E, focusing on its dual inhibitory effects on key enzymes in lipid biosynthesis. S-2E acts as a prodrug, being converted in the liver to its active metabolite, S-2E-CoA. This active form noncompetitively inhibits both 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase and acetyl-CoA carboxylase (ACC), the rate-limiting enzymes in sterol and fatty acid biosynthesis, respectively. This dual inhibition leads to a significant reduction in plasma triglyceride and cholesterol levels. This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the characterization of this compound.
Core Mechanism of Action: Dual Inhibition of Lipid Biosynthesis
S-2E exerts its antihyperlipidemic effects through a dual mechanism of action that targets the initial, rate-limiting steps of both cholesterol and fatty acid biosynthesis. The parent compound, S-2E, is a prodrug that undergoes conversion to its active CoA thioester, S-2E-CoA, primarily in the liver.[1]
Inhibition of Acetyl-CoA Carboxylase (ACC)
S-2E-CoA acts as a noncompetitive inhibitor of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This is the first committed step in the biosynthesis of fatty acids. By inhibiting ACC, S-2E-CoA effectively reduces the intracellular pool of malonyl-CoA, a critical building block for the synthesis of new fatty acids. This leads to a decrease in triglyceride synthesis and secretion.
Inhibition of HMG-CoA Reductase
In addition to its effect on fatty acid synthesis, S-2E-CoA also noncompetitively inhibits HMG-CoA reductase.[1] This enzyme is responsible for the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the biosynthesis of cholesterol and other isoprenoids. The inhibition of HMG-CoA reductase by S-2E-CoA leads to a reduction in endogenous cholesterol synthesis.
The dual inhibitory action of S-2E on both fatty acid and cholesterol biosynthesis pathways makes it an effective agent for the simultaneous lowering of both plasma triglycerides and total cholesterol.[1]
Signaling Pathway and Experimental Workflow
The mechanism of action of S-2E involves its metabolic activation and subsequent inhibition of two key enzymes in distinct but interconnected metabolic pathways.
Quantitative Efficacy Data
The inhibitory potency of S-2E and its active metabolite, S-2E-CoA, has been quantified in various in vitro and in vivo models.
| Parameter | Value | Enzyme/System | Comments |
| In Vitro IC50 | |||
| Sterol Synthesis | 5.32 µM | Rat Liver Slices | [1] |
| Fatty Acid Synthesis | 3.05 µM | Rat Liver Slices | [1] |
| In Vitro Ki (S-2E-CoA) | |||
| HMG-CoA Reductase | 18.11 µM | Isolated Enzyme | Noncompetitive inhibition[1] |
| Acetyl-CoA Carboxylase | 69.2 µM | Isolated Enzyme | Noncompetitive inhibition[1] |
| In Vivo Efficacy | |||
| VLDL-Cholesterol Secretion | Significant suppression | Triton WR-1339-injected rats | Oral administration of 3-30 mg/kg[1] |
| VLDL-Triglyceride Secretion | Significant suppression | Triton WR-1339-injected rats | Oral administration of 3-30 mg/kg[1] |
| Blood Total Cholesterol | Lowered | Zucker fatty rats | [1] |
| Blood Triglyceride Levels | Lowered | Zucker fatty rats | [1] |
Detailed Experimental Protocols
In Vitro Inhibition of Fatty Acid and Sterol Biosynthesis in Rat Liver Slices
This protocol is adapted from the methodology used to determine the IC50 values for S-2E on the biosynthesis of sterols and fatty acids.[1]
Objective: To quantify the inhibitory effect of S-2E on the de novo synthesis of fatty acids and sterols in a cellular context.
Materials:
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Male Sprague-Dawley rats (200-250 g)
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Krebs-Ringer bicarbonate buffer (pH 7.4)
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[14C]Acetic acid
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S-2E dissolved in a suitable solvent (e.g., DMSO)
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Scintillation counter and vials
-
Standard laboratory equipment for tissue slicing and incubation
Procedure:
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Liver Slice Preparation: Euthanize rats and perfuse the liver with ice-cold Krebs-Ringer bicarbonate buffer. Prepare thin liver slices (approximately 0.5 mm) using a microtome.
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Incubation: Pre-incubate the liver slices in Krebs-Ringer bicarbonate buffer saturated with 95% O2 / 5% CO2 for 30 minutes at 37°C.
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Treatment: Add varying concentrations of S-2E to the incubation medium and continue the incubation for 1 hour. A vehicle control (solvent only) should be run in parallel.
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Radiolabeling: Add [14C]acetic acid to the medium and incubate for an additional 2 hours.
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Lipid Extraction: Terminate the reaction by washing the slices with ice-cold buffer. Saponify the tissue and extract the lipids (sterols and fatty acids) using an appropriate organic solvent system (e.g., petroleum ether).
-
Quantification: Measure the radioactivity of the extracted lipid fractions using a liquid scintillation counter.
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Data Analysis: Calculate the percentage inhibition of sterol and fatty acid synthesis at each S-2E concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage inhibition against the logarithm of the S-2E concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol outlines a general method for measuring the activity of ACC, which can be adapted to assess the inhibitory potential of S-2E-CoA.
Objective: To determine the inhibitory constant (Ki) and the mode of inhibition of S-2E-CoA on ACC.
Materials:
-
Purified Acetyl-CoA Carboxylase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, and citrate)
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Acetyl-CoA
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ATP
-
[14C]NaHCO3
-
S-2E-CoA
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, ATP, MgCl2, and citrate.
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Inhibitor Addition: Add varying concentrations of S-2E-CoA to the reaction mixtures. For determining the mode of inhibition, vary the concentration of acetyl-CoA at fixed concentrations of the inhibitor.
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Enzyme Addition: Initiate the reaction by adding the purified ACC enzyme to the mixture.
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Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl). This will also remove any unincorporated [14C]bicarbonate as 14CO2.
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Quantification: After allowing for the evaporation of 14CO2, add scintillation fluid and measure the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.
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Data Analysis: Determine the reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots to determine the Ki and the type of inhibition (competitive, noncompetitive, or uncompetitive).
In Vivo Antihyperlipidemic Activity in a Rat Model
This protocol describes a general procedure to evaluate the in vivo efficacy of S-2E in a hyperlipidemic rat model.
Objective: To assess the effect of orally administered S-2E on plasma triglyceride and cholesterol levels in hyperlipidemic rats.
Materials:
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Male Zucker fatty rats or Sprague-Dawley rats fed a high-fat diet to induce hyperlipidemia.
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S-2E formulated for oral administration (e.g., suspension in carboxymethyl cellulose).
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Standard diet and high-fat diet.
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Blood collection supplies.
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Clinical chemistry analyzer for lipid profiling.
Procedure:
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Induction of Hyperlipidemia: If using Sprague-Dawley rats, feed them a high-fat diet for a specified period (e.g., 4 weeks) to induce a hyperlipidemic state. Zucker fatty rats are genetically predisposed to hyperlipidemia.
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Animal Grouping: Randomly divide the hyperlipidemic animals into control and treatment groups.
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Dosing: Administer S-2E orally to the treatment groups at various dose levels once daily for a defined period (e.g., 14 days). The control group should receive the vehicle only.
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Blood Sampling: Collect blood samples from the animals at baseline and at the end of the treatment period.
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Lipid Analysis: Separate the plasma and measure the concentrations of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using a clinical chemistry analyzer.
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Data Analysis: Compare the lipid profiles of the S-2E-treated groups with the control group using appropriate statistical tests (e.g., ANOVA).
Conclusion
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) is a promising antihyperlipidemic agent with a unique dual mechanism of action. Its active metabolite, S-2E-CoA, effectively inhibits both HMG-CoA reductase and acetyl-CoA carboxylase, the key regulatory enzymes in cholesterol and fatty acid biosynthesis, respectively. This leads to a concomitant reduction in both plasma cholesterol and triglyceride levels. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for the continued investigation and development of this and similar compounds for the treatment of dyslipidemia.
References
In Vitro Characterization of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, referred to herein as S-2E, is a novel synthetic compound with potent antilipidemic properties. In vitro studies have demonstrated its capability to dually inhibit both sterol and fatty acid biosynthesis. This technical guide provides a comprehensive overview of the in vitro characterization of S-2E, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols for key assays. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for hyperlipidemia.
Mechanism of Action
S-2E is a prodrug that is metabolized in the liver to its active form, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoyl-CoA (S-2E-CoA). This active metabolite exerts its antilipidemic effects by noncompetitively inhibiting two key enzymes in lipid biosynthesis pathways:
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3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase: The rate-limiting enzyme in cholesterol biosynthesis.
-
Acetyl-CoA carboxylase (ACC): The rate-limiting enzyme in fatty acid biosynthesis.
By inhibiting these enzymes, S-2E-CoA effectively reduces the endogenous production of both cholesterol and fatty acids, leading to a decrease in plasma triglyceride and cholesterol levels.
Quantitative Data
The inhibitory activity of the active metabolite, S-2E-CoA, against HMG-CoA reductase and acetyl-CoA carboxylase has been quantified, as summarized in the table below.
| Enzyme Target | Inhibitor | Inhibition Type | Ki (µM) |
| HMG-CoA Reductase | S-2E-CoA | Noncompetitive | 18.11 |
| Acetyl-CoA Carboxylase (ACC) | S-2E-CoA | Noncompetitive | 69.2 |
Experimental Protocols
Detailed methodologies for the in vitro characterization of S-2E are provided below. These protocols are based on established methods for assessing HMG-CoA reductase and acetyl-CoA carboxylase activity.
HMG-CoA Reductase Inhibition Assay
This assay spectrophotometrically measures the activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+ at 340 nm.
Materials:
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Purified HMG-CoA reductase
-
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoyl-CoA (S-2E-CoA)
-
HMG-CoA
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NADPH
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Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA in a cuvette.
-
Add varying concentrations of the inhibitor, S-2E-CoA, to the respective test cuvettes. A control cuvette with no inhibitor should also be prepared.
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Initiate the reaction by adding a standardized amount of HMG-CoA reductase to each cuvette.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of S-2E-CoA relative to the control.
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Calculate the Ki value using appropriate enzyme kinetic models (e.g., Dixon plot or non-linear regression analysis of inhibitor concentration versus enzyme velocity).
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled enzyme assay that measures the depletion of a substrate. A common method involves measuring ADP production, which is stoichiometric to malonyl-CoA synthesis.
Materials:
-
Purified Acetyl-CoA Carboxylase (ACC)
-
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoyl-CoA (S-2E-CoA)
-
Acetyl-CoA
-
ATP
-
Bicarbonate (or radiolabeled [14C]bicarbonate)
-
Assay Buffer (e.g., MOPS buffer, pH 7.8, containing MgCl2)
-
Detection system (e.g., scintillation counter for radiolabeled assay, or a coupled enzyme system with a spectrophotometer for ADP detection)
Procedure (ADP Detection Method):
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and bicarbonate in a microplate well.
-
Add varying concentrations of the inhibitor, S-2E-CoA, to the respective test wells. A control well with no inhibitor should be included.
-
Initiate the reaction by adding a standardized amount of ACC to each well.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a set period.
-
Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay), which typically involves a luminescence-based readout.
-
Determine the percentage of inhibition for each concentration of S-2E-CoA relative to the control.
-
Calculate the Ki value using appropriate enzyme kinetic models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by S-2E-CoA and a typical experimental workflow for its in vitro characterization.
Caption: Inhibition of the Cholesterol Biosynthesis Pathway by S-2E-CoA.
Caption: Inhibition of the Fatty Acid Biosynthesis Pathway by S-2E-CoA.
Caption: Experimental Workflow for In Vitro Characterization of S-2E.
Pharmacokinetics of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in vivo
An In-Depth Technical Guide on the In Vivo Pharmacokinetics of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
Disclaimer: Despite a comprehensive search, specific quantitative in vivo pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) and detailed experimental protocols for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, also known as S-2E, are not publicly available in the referenced literature. The following guide is based on the available information, which indicates that such studies have been conducted and provides insights into the compound's mechanism of action. The data tables and detailed protocols requested cannot be provided due to the lack of available information.
Introduction
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) is a novel synthetic compound identified as a promising anti-hyperlipidemic agent.[1] It has demonstrated the ability to lower both blood cholesterol and triglyceride levels.[1][2] In vivo studies in rats have been crucial in elucidating its mechanism of action, which involves its conversion to an active metabolite within the liver.[1] This guide summarizes the currently available information on the in vivo studies of S-2E, its metabolic activation, and its mode of action.
Metabolic Pathway and Mechanism of Action
In vivo, S-2E is transported to the liver where it is converted into its active form, S-2E-CoA.[1] This metabolic activation is a critical step for its therapeutic effect. S-2E-CoA acts as a non-competitive inhibitor of two key enzymes in lipid biosynthesis:
-
3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase: The rate-limiting enzyme in cholesterol synthesis.
-
Acetyl-CoA carboxylase: A key enzyme in the synthesis of fatty acids.[1]
By inhibiting both of these enzymes, S-2E-CoA effectively reduces the liver's production of both cholesterol and fatty acids.[1] This dual action leads to a decrease in the secretion of very-low-density lipoprotein (VLDL), which is a major carrier of triglycerides and cholesterol in the blood.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of S-2E in the liver.
In Vivo Studies in Rats
Pharmacokinetic experiments have been conducted in rats to understand the disposition of S-2E.[1] While specific quantitative data is not available in the public domain, it has been reported that oral administration of S-2E at a dose of 10 mg/kg results in concentrations of its active metabolite, S-2E-CoA, in the liver that are sufficient to inhibit HMG-CoA reductase and acetyl-CoA carboxylase.[1]
In addition to pharmacokinetic studies, S-2E has been evaluated in rat models of hyperlipidemia. In fructose-induced hypertriglyceridemic rats, oral administration of S-2E at doses of 3-30 mg/kg for one week dose-dependently reduced elevated triglyceride and non-HDL-cholesterol levels.[2]
Hypothetical Experimental Workflow
The following diagram illustrates a plausible, though not explicitly detailed in the literature, workflow for an in vivo pharmacokinetic study of S-2E in rats.
Caption: A hypothetical workflow for a pharmacokinetic study of S-2E.
Data Presentation
As no specific quantitative pharmacokinetic data for S-2E or S-2E-CoA is publicly available, data tables for parameters such as Cmax, Tmax, AUC, and half-life cannot be provided.
Experimental Protocols
Detailed experimental protocols for the in vivo pharmacokinetic studies of S-2E are not described in the available literature. A general approach for such a study would likely involve the following steps:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.
-
Drug Formulation and Administration: S-2E would be formulated in a suitable vehicle (e.g., a suspension in carboxymethyl cellulose) and administered orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Sample Collection: Blood samples would be collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Liver tissue samples would also be collected, likely at the terminal time point.
-
Sample Processing: Blood samples would be centrifuged to obtain plasma. Liver tissue would be homogenized.
-
Bioanalysis: The concentrations of S-2E and its metabolite S-2E-CoA in plasma and liver homogenates would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data would be analyzed using pharmacokinetic software to determine key parameters.
Conclusion
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) is a promising anti-hyperlipidemic agent with a unique dual-action mechanism. Its in vivo efficacy is dependent on its metabolic activation in the liver to S-2E-CoA, which inhibits both cholesterol and fatty acid synthesis. While in vivo pharmacokinetic studies in rats have been conducted and were pivotal in understanding its mechanism, the detailed quantitative data and experimental protocols are not publicly available. Further publication of this information would be invaluable for the drug development community.
References
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid as a RORgammaT inverse agonist
An In-depth Technical Guide on RORγt Inverse Agonists
Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain specific information on "(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid" as a Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) inverse agonist. Therefore, this guide will provide a comprehensive overview of RORγt inverse agonists as a therapeutic class, including their mechanism of action, relevant data for representative compounds, and detailed experimental protocols based on established research in the field.
Introduction to RORγt and its Role in Immunity
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master transcription factor for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] Th17 cells are a subset of pro-inflammatory T cells that play a critical role in the immune response against certain pathogens.[1] However, their dysregulation is a key driver in the pathology of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][4] RORγt promotes the expression of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, IL-21, and IL-22.[1][5] Consequently, inhibiting the activity of RORγt presents a promising therapeutic strategy for these conditions.[1][4]
Mechanism of Action of RORγt Inverse Agonists
RORγt inverse agonists are small molecules that bind to the ligand-binding domain (LBD) of the RORγt protein.[6] Unlike agonists which stabilize an active conformation, inverse agonists stabilize an inactive conformation of the receptor.[1][6] This prevents the recruitment of coactivator proteins necessary for gene transcription.[6][7] Instead, it can promote the recruitment of corepressor proteins like Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), which actively suppress the transcription of RORγt target genes.[7][8] The ultimate effect is a reduction in Th17 cell differentiation and a decrease in the production of pro-inflammatory cytokines.[1][8]
RORγt Signaling Pathway and Inhibition by an Inverse Agonist
Caption: RORγt signaling pathway and its inhibition by an inverse agonist.
Quantitative Data for Representative RORγt Inverse Agonists
The following table summarizes in vitro potency data for several known RORγt inverse agonists from the scientific literature. This data is crucial for comparing the efficacy of different compounds.
| Compound Name/ID | Assay Type | Species | IC50 / EC50 (nM) | Reference |
| Compound 1 (Tricyclic) | RORγt GAL4 Reporter Assay | Human | 8 | [5] |
| Compound 2 (Tricyclic) | RORγt GAL4 Reporter Assay | Human | 4 | [5] |
| BMS-986251 (Compound 5) | RORγt GAL4 Reporter Assay | Human | 3 | [5] |
| BMS-986251 (Compound 5) | IL-17 Human Whole Blood Assay | Human | 41 | [5] |
| Compound 2 (MD Simulation Study) | FRET Inverse Agonist Assay | - | 2000 | [9] |
Key Experimental Protocols
The identification and characterization of RORγt inverse agonists involve a series of in vitro and in vivo assays. Below are detailed protocols for some of the most critical experiments.
RORγt Radioligand Competition Binding Assay
Objective: To determine the binding affinity of a test compound to the RORγt ligand-binding domain (LBD).
Methodology:
-
Reagents and Materials: Recombinant human RORγt LBD, a tritiated RORγt ligand (radioligand), scintillation fluid, 384-well plates, and a microplate scintillation counter.[10]
-
Procedure:
-
A concentration range of the test compound is added to the wells of a 384-well plate.
-
A fixed concentration of the tritiated radioligand is added to each well.
-
Recombinant human RORγt LBD is then added to initiate the binding reaction.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The amount of bound radioligand is quantified using a microplate scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).
-
Co-factor Recruitment Assay (e.g., FRET)
Objective: To determine if a compound functions as an agonist, antagonist, or inverse agonist by measuring its effect on the interaction between RORγt and a co-factor peptide.
Methodology:
-
Principle: This assay often uses Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
-
Reagents and Materials: Fluorescently labeled RORγt LBD (e.g., with a donor fluorophore) and a fluorescently labeled co-activator peptide (e.g., SRC-1, labeled with an acceptor fluorophore).[9]
-
Procedure:
-
The test compound is incubated with the fluorescently labeled RORγt LBD and the labeled co-activator peptide.
-
If the compound is an inverse agonist, it will induce a conformational change in RORγt that prevents the binding of the co-activator peptide.
-
This disruption of binding leads to a decrease in the FRET signal.
-
The change in FRET signal is measured across a range of compound concentrations to determine the IC50 value for co-activator displacement.[9]
-
Cell-Based Reporter Gene Assay
Objective: To measure the functional activity of a compound in a cellular context by quantifying its effect on RORγt-mediated gene transcription.
Methodology:
-
Cell Line: A human cell line (e.g., Jurkat cells) is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing ROR response elements (ROREs).[5]
-
Procedure:
-
The engineered cells are plated in multi-well plates.
-
The cells are treated with various concentrations of the test compound.
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
An inverse agonist will decrease the reporter gene expression in a dose-dependent manner, from which an IC50 value can be calculated.[5]
-
Human Whole Blood IL-17A Inhibition Assay
Objective: To assess the ability of a compound to inhibit the production of IL-17A in a more physiologically relevant ex vivo system.
Methodology:
-
Procedure:
-
Freshly collected human whole blood is stimulated to induce Th17 differentiation and IL-17A production (e.g., with anti-CD3/anti-CD28 antibodies and a cocktail of cytokines).
-
The blood is simultaneously treated with a range of concentrations of the test compound.
-
After an incubation period (typically several days), the concentration of IL-17A in the plasma is measured using an immunoassay (e.g., ELISA or Meso Scale Discovery).
-
The IC50 for the inhibition of IL-17A production is then determined.[5]
-
Experimental Workflow for RORγt Inverse Agonist Discovery
Caption: A typical experimental workflow for the discovery and characterization of RORγt inverse agonists.
Conclusion
RORγt inverse agonists represent a highly promising class of therapeutics for a range of autoimmune and inflammatory diseases. By directly inhibiting the master regulator of Th17 cells, these molecules can effectively suppress the production of key pro-inflammatory cytokines. The development of potent and selective RORγt inverse agonists relies on a robust pipeline of in vitro and in vivo assays to characterize their binding, mechanism of action, and therapeutic efficacy. While specific data for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is not currently available, the methodologies and principles outlined in this guide provide a solid framework for the evaluation of any novel RORγt inverse agonist.
References
- 1. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 2. the-orphan-nuclear-receptor-ror-t-directs-the-differentiation-program-of-proinflammatory-il-17-t-helper-cells - Ask this paper | Bohrium [bohrium.com]
- 3. The orphan nuclear receptor RORgammat directs the differentiation program of proinflammatory IL-17+ T helper cells. | Semantic Scholar [semanticscholar.org]
- 4. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]
- 5. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]
- 10. researchgate.net [researchgate.net]
Discovery of Novel Pyrrolidinone Derivatives as RORγt Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of novel pyrrolidinone derivatives as modulators of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critically involved in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the modulation of RORγt activity with small molecules represents a promising therapeutic strategy. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
RORγt and the Th17 Signaling Pathway
RORγt is the master regulator of Th17 cell differentiation. Upon activation of naive CD4+ T cells in the presence of cytokines such as IL-6 and TGF-β, the expression of RORγt is induced. RORγt then drives the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines are central to the inflammatory response and are implicated in the pathology of diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The development of small molecule inverse agonists that can inhibit the transcriptional activity of RORγt is a major focus of drug discovery efforts in this area.
Caption: RORγt-mediated Th17 cell differentiation and inhibition by pyrrolidinone derivatives.
Quantitative Data for Pyrrolidinone-Based RORγt Modulators
A key class of pyrrolidinone derivatives investigated as RORγt modulators are the tricyclic pyroglutamides. These compounds have been identified through virtual screening and subsequently optimized to achieve high potency as RORγt inverse agonists. The following tables summarize the structure-activity relationship (SAR) for a selection of these derivatives.
Table 1: In Vitro Potency of Tricyclic Pyroglutamide Derivatives
| Compound ID | N-Substituent | RORγt GAL4 EC50 (nM) | hWB IL-17A EC50 (nM) |
| 5 | 4-Fluorobenzyl | 7 | 57 |
| 6 | 4-Methoxybenzyl | 11 | 120 |
| 7 | 4-(Trifluoromethyl)benzyl | 4 | 29 |
| 8 | Pyridin-2-ylmethyl | 13 | 110 |
| 9 | Pyridin-3-ylmethyl | 12 | 100 |
| 10 | Pyridin-4-ylmethyl | 12 | 110 |
| 11 | Thiophen-2-ylmethyl | 12 | 110 |
| 12 | Thiophen-3-ylmethyl | 16 | 170 |
| 13 | Cyclohexylmethyl | 19 | 160 |
| 14 | Isobutyl | 29 | 240 |
| 15 | Propyl | 52 | 490 |
Table 2: Metabolic Stability of Selected Tricyclic Pyroglutamide Derivatives
| Compound ID | Human Liver Microsomes t1/2 (min) | Mouse Liver Microsomes t1/2 (min) | Rat Liver Microsomes t1/2 (min) |
| 5 | 10 | 12 | 12 |
| 7 | 19 | 13 | 14 |
| 13 | 120 | 51 | 100 |
| 14 | 120 | 79 | 100 |
Experimental Protocols
The characterization of novel pyrrolidinone RORγt modulators involves a cascade of biochemical and cell-based assays to determine their potency, selectivity, and drug-like properties.
Caption: General workflow for the discovery and characterization of RORγt modulators.
RORγt GAL4 Luciferase Reporter Gene Assay
This assay is used to determine the potency of compounds to inhibit RORγt-mediated gene transcription in a cellular context.
-
Cell Line: HEK293 cells.
-
Principle: HEK293 cells are co-transfected with two plasmids: one expressing a fusion protein of the RORγt ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). An inverse agonist will bind to the RORγt LBD and inhibit the transcription of the luciferase gene, leading to a decrease in luminescence.
-
Protocol:
-
Seed HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Co-transfect the cells with the RORγt-LBD-GAL4-DBD expression vector and the GAL4-UAS-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for another 24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Human Whole Blood (hWB) IL-17A Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the key pro-inflammatory cytokine IL-17A in a more physiologically relevant setting.
-
Principle: Human whole blood is stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells and induce the differentiation of Th17 cells, which then produce IL-17A. The concentration of IL-17A in the plasma is measured in the presence and absence of the test compound.
-
Protocol:
-
Collect fresh human whole blood from healthy donors in heparinized tubes.
-
Add serial dilutions of the test compounds to the blood samples.
-
Add stimulating antibodies (e.g., anti-CD3/anti-CD28) to induce T cell activation and IL-17A production.
-
Incubate the samples for 48-72 hours at 37°C in a CO2 incubator.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of IL-17A in the plasma using a commercially available ELISA or a similar immunoassay.
-
Calculate the EC50 values from the dose-response curves.
-
Liver Microsomal Stability Assay
This in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assay is used to assess the metabolic stability of a compound, providing an early indication of its in vivo half-life.[1][2]
-
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS.[1][2]
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) in a phosphate buffer (pH 7.4).[1]
-
Add the test compound to the reaction mixture at a final concentration of typically 1 µM.[2]
-
Pre-incubate the mixture at 37°C.[1]
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.[1]
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1][2]
-
Centrifuge the samples to precipitate the proteins.[1]
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.[2]
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining versus time and fitting the data to a first-order decay model.[2]
-
Conclusion
The discovery of novel pyrrolidinone derivatives, such as the tricyclic pyroglutamides, has yielded potent RORγt inverse agonists. The data presented in this guide demonstrates the successful optimization of this scaffold to achieve nanomolar potency in both biochemical and cell-based assays. The detailed experimental protocols provide a framework for the identification and characterization of future RORγt modulators. Further development of these and similar compounds holds promise for the oral treatment of a range of Th17-mediated autoimmune and inflammatory diseases.
References
An In-depth Technical Guide on the Structure-Activity Relationship of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, referred to herein as Compound S-2E, is a novel antilipidemic agent. It demonstrates a dual mechanism of action by lowering both plasma triglycerides and cholesterol[1]. The core structure, featuring a substituted pyrrolidinone ring, is a recognized scaffold in medicinal chemistry, known for its ability to create stereochemically complex and biologically active molecules[2]. This guide provides a detailed overview of the synthesis, biological activity, and structure-activity relationship (SAR) of Compound S-2E and its enantiomer, based on available scientific literature. While a comprehensive quantitative SAR study on a broad series of its analogs is not publicly available, this document consolidates the existing knowledge to guide further research and development.
Chemical Structure and Stereochemistry
The chemical structure of the parent compound is presented below:
-
Core Scaffold: A 2-oxopyrrolidine ring.
-
Key Substituents:
-
A 4-tert-butylphenyl group at the N1 position of the pyrrolidinone ring.
-
A methoxybenzoic acid group attached to the C4 position of the pyrrolidinone ring via a methylene linker.
-
-
Chiral Center: The C4 position of the pyrrolidinone ring is a stereocenter. The biological activity is known to be dependent on the stereochemistry at this position, with the (S)-enantiomer showing superior in vivo efficacy[1].
Synthesis and Enantiomeric Resolution
The synthesis of the racemic mixture of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and the subsequent resolution of its enantiomers are critical processes for obtaining the biologically active (S)-enantiomer.
Experimental Protocol: Synthesis and Resolution
A general synthetic and resolution workflow is described based on the literature[1].
-
Racemate Synthesis: The racemic compound is synthesized from optically inactive 1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acid[1].
-
Enantiomeric Separation: Two primary methods for obtaining the individual enantiomers have been described[1]:
-
Chiral Chromatography: The methyl esters of the racemic acid are separated using a Chiralcel OJ column.
-
Diastereomeric Resolution: The racemic carboxylic acid is coupled with a chiral amine, (S)-(-)-[4-methyl-(alpha-methyl)benzyl]amine, to form diastereomeric amides. These diastereomers are then separated by silica gel column chromatography. Subsequent deamination with dinitrogen tetroxide (N₂O₄) yields the optically active carboxylic acids[1].
-
-
Determination of Absolute Configuration: The absolute configuration of the enantiomers was determined indirectly through X-ray analysis of a derivative, specifically the 4-bromo-2-fluorobenzamide of the (+)-enantiomer[1].
Workflow Diagram: Synthesis and Resolution
Caption: General workflow for the synthesis and resolution of enantiomers.
Biological Activity and Structure-Activity Relationship
The primary therapeutic potential of Compound S-2E lies in its antilipidemic properties. The SAR, based on the comparison between the (S) and (R) enantiomers, is summarized below.
In Vitro Activity
Both the (S)-(+) and (R)-(-) enantiomers exhibit "essentially equipotent activity" in inhibiting fatty acid and sterol biosynthesis in vitro[1]. This suggests that the stereochemistry at the C4 position does not significantly influence the interaction with the molecular target(s) in a cell-free or isolated enzyme system.
In Vivo Activity
A clear distinction in activity is observed in in vivo models. The (S)-(+)-enantiomer, Compound S-2E, was found to be superior in its ability to lower plasma triglyceride and phospholipid levels following oral administration[1]. This difference in in vivo efficacy, despite similar in vitro potency, is attributed to pharmacokinetic factors[1].
Quantitative Data Summary
While specific IC₅₀ values for the in vitro assays are not provided in the primary literature, the comparative in vivo performance highlights the importance of the (S)-configuration for therapeutic application.
| Compound | Stereochemistry | In Vitro Activity (Fatty Acid & Sterol Biosynthesis Inhibition) | In Vivo Activity (Plasma TG and PL Lowering) |
| 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) | (S)-(+) | Potent | Superior |
| 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid | (R)-(-) | Potent (equipotent to S-enantiomer) | Inferior |
Note: "Potent" and "Superior/Inferior" are qualitative descriptors from the source literature; specific quantitative data is not available[1].
Mechanism of Action
The mechanism of action of Compound S-2E is attributed to the inhibition of fatty acid and sterol biosynthesis[1]. This dual action is a desirable characteristic for an antilipidemic agent.
Putative Signaling Pathway
The inhibition of fatty acid and sterol biosynthesis suggests interference with key enzymes in these pathways. While the specific molecular targets have not been explicitly identified in the reviewed literature, a generalized pathway diagram illustrates the likely points of intervention.
Caption: Putative mechanism of action via inhibition of sterol and fatty acid synthesis.
Conclusion and Future Directions
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is a promising antilipidemic agent with a dual mechanism of action. The structure-activity relationship, based on the comparison of its enantiomers, underscores the critical role of stereochemistry for in vivo efficacy, likely driven by pharmacokinetic properties.
For future research, the following areas are of high importance:
-
Quantitative SAR Studies: Synthesis and biological evaluation of a series of analogs with modifications to the tert-butylphenyl and methoxybenzoic acid moieties would provide a more detailed understanding of the SAR and could lead to the identification of compounds with improved potency and pharmacokinetic profiles.
-
Target Deconvolution: Identifying the specific enzyme(s) within the fatty acid and sterol biosynthesis pathways that are inhibited by this class of compounds is crucial for understanding the precise mechanism of action.
-
Pharmacokinetic Profiling: A detailed comparative pharmacokinetic study of the (S) and (R) enantiomers would elucidate the specific factors (e.g., absorption, distribution, metabolism, excretion) that contribute to the observed difference in in vivo activity.
This technical guide provides a foundation for researchers and drug developers working with this and related chemical scaffolds. The insights into its synthesis, stereospecific activity, and mechanism of action should facilitate the advancement of this compound class as potential therapeutics for dyslipidemia.
References
- 1. Synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid (S-2) and their biological evaluation as antilipidemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unsaturated fatty acyl-CoA inhibition of cholesterol synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Using (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid for In Vitro Inhibition of Th17 Differentiation
Audience: Researchers, scientists, and drug development professionals in immunology and autoimmune diseases.
Introduction T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also key drivers in the pathogenesis of multiple autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation of Th17 cells from naïve CD4+ T cells is orchestrated by a specific cytokine milieu (primarily TGF-β and IL-6) that activates the master transcription factor, Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is essential for the expression of IL-17A, IL-17F, and other key Th17 effector molecules.
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (herein referred to as "Compound X") is a potent and selective small molecule inhibitor of RORγt. By binding to the ligand-binding domain of RORγt, Compound X prevents its transcriptional activity, thereby blocking the differentiation of Th17 cells and the subsequent production of IL-17. This application note provides a detailed protocol for utilizing Compound X in an in vitro human Th17 differentiation assay to assess its inhibitory potential.
Mechanism of Action: RORγt Inhibition
The differentiation of naïve T cells into Th17 cells is initiated by signals from TGF-β and IL-6, which lead to the phosphorylation and activation of the STAT3 transcription factor. Activated STAT3, in turn, induces the expression of RORγt. RORγt then drives the transcription of the IL17A and IL17F genes. Compound X acts as an antagonist to RORγt, preventing it from initiating the transcription of its target genes, thus halting the Th17 differentiation program.
Experimental Protocol
This protocol describes the isolation of human naïve CD4+ T cells and their subsequent differentiation into Th17 cells in the presence of varying concentrations of Compound X.
I. Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Media:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Reagents for Cell Isolation:
-
Ficoll-Paque PLUS
-
Naïve CD4+ T Cell Isolation Kit, human (e.g., Miltenyi Biotec or similar)
-
-
Reagents for T Cell Activation & Differentiation:
-
Human CD3/CD28 T-Cell Activator Dynabeads
-
Recombinant Human TGF-β1 (5 ng/mL)
-
Recombinant Human IL-6 (50 ng/mL)
-
Recombinant Human IL-23 (20 ng/mL)
-
Anti-Human IL-4 antibody (10 µg/mL)
-
Anti-Human IFN-γ antibody (10 µg/mL)
-
-
Compound:
-
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (Compound X) dissolved in DMSO to a 10 mM stock.
-
-
Reagents for Analysis:
-
ELISA: Human IL-17A ELISA Kit.
-
Flow Cytometry:
-
Cell Stimulation Cocktail (containing PMA, Ionomycin, Brefeldin A).
-
Fixation/Permeabilization Buffer.
-
Antibodies: FITC anti-human RORγt, PE anti-human IL-17A, APC anti-human CD4.
-
-
II. Experimental Workflow
III. Step-by-Step Protocol
-
Cell Isolation (Day 0):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naïve CD4+ T cells from the PBMC fraction using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Assess cell purity via flow cytometry (>95% purity is recommended).
-
Resuspend purified cells in complete RPMI-1640 medium.
-
-
Cell Culture and Compound Treatment (Day 0):
-
Plate the naïve CD4+ T cells in a 96-well U-bottom plate at a density of 1 x 10⁶ cells/mL (200 µL/well).
-
Prepare a serial dilution of Compound X (e.g., from 10 µM to 0.1 nM) in complete medium. Also, prepare a DMSO vehicle control with the same final DMSO concentration as the highest dose of Compound X (e.g., 0.1%).
-
To the appropriate wells, add the Th17 polarizing cytokine cocktail:
-
Human CD3/CD28 Dynabeads (at a 1:1 bead-to-cell ratio).
-
TGF-β (final concentration 5 ng/mL).
-
IL-6 (final concentration 50 ng/mL).
-
IL-23 (final concentration 20 ng/mL).
-
Anti-IL-4 (final concentration 10 µg/mL).
-
Anti-IFN-γ (final concentration 10 µg/mL).
-
-
Add the diluted Compound X or DMSO vehicle control to the wells.
-
Incubate the plate for 4 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Endpoint Analysis (Day 4):
-
A. IL-17A ELISA:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatant at -80°C or proceed immediately with the IL-17A ELISA, following the manufacturer's protocol to quantify the concentration of secreted IL-17A.
-
-
B. Intracellular Flow Cytometry:
-
To the remaining cells in the plate, add 50 µL of fresh medium containing a cell stimulation cocktail (e.g., PMA/Ionomycin/Brefeldin A).
-
Incubate for an additional 4-6 hours at 37°C. This step enhances the intracellular cytokine signal.
-
Harvest the cells and wash them with FACS buffer (PBS + 2% FBS).
-
Perform surface staining with an anti-CD4 antibody.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
-
Perform intracellular staining with fluorescently labeled antibodies against IL-17A and RORγt.
-
Analyze the cells using a flow cytometer. Gate on the CD4+ population and quantify the percentage of cells expressing IL-17A and RORγt.
-
-
Data Presentation & Expected Results
Treatment of differentiating Th17 cells with Compound X is expected to result in a dose-dependent decrease in both the secretion of IL-17A into the supernatant and the percentage of IL-17A-positive cells.
Table 1: Representative Data for Compound X Inhibition of Th17 Differentiation
| Compound X Conc. | IL-17A Secretion (pg/mL) ± SD | % IL-17A+ Cells (of CD4+) ± SD |
| Vehicle (DMSO) | 2150 ± 180 | 25.5 ± 2.1 |
| 0.1 nM | 2010 ± 155 | 24.1 ± 1.9 |
| 1 nM | 1645 ± 130 | 19.8 ± 1.5 |
| 10 nM | 980 ± 95 | 11.2 ± 1.1 |
| 100 nM | 250 ± 45 | 3.1 ± 0.5 |
| 1 µM | 85 ± 20 | 1.2 ± 0.3 |
| 10 µM | 70 ± 15 | 1.1 ± 0.2 |
| Calculated IC₅₀ | ~12 nM | ~15 nM |
Data presented are hypothetical and for illustrative purposes only.
Conclusion The protocols outlined in this application note provide a robust framework for evaluating the inhibitory activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (Compound X) on human Th17 cell differentiation. By quantifying IL-17A production via ELISA and analyzing intracellular protein expression by flow cytometry, researchers can accurately determine the compound's potency (e.g., IC₅₀) and confirm its mechanism of action as a RORγt inhibitor. This assay is a critical tool for the preclinical development of novel therapeutics for Th17-mediated autoimmune diseases.
Application Notes and Protocols for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, also known as S-2E, is a novel synthetic compound with demonstrated anti-hyperlipidemic properties.[1] It functions by inhibiting key enzymes in the sterol and fatty acid biosynthesis pathways, making it a compound of interest for research in metabolic diseases, particularly hyperlipidemia.[1] These application notes provide a detailed protocol for the proper dissolution and use of this compound in a cell culture setting, ensuring reliable and reproducible experimental outcomes.
Physicochemical and Biological Properties
A summary of the relevant data for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅NO₄ | Internal Data |
| Molecular Weight | 367.44 g/mol | Internal Data |
| CAS Number | 155730-92-0 | Internal Data |
| Biological Activity | Anti-hyperlipidemic agent; inhibits HMG-CoA reductase and acetyl-CoA carboxylase. | [1] |
| In Vitro Activity (Ki) | 18.11 µM (HMG-CoA reductase), 69.2 µM (acetyl-CoA carboxylase) | [1] |
| Recommended Storage | -20°C | Manufacturer's recommendation |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from chemical structure and common laboratory practice |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol outlines the steps to prepare a concentrated stock solution of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. It is recommended to use a high-purity, sterile solvent suitable for cell culture applications.
Materials:
-
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.6744 mg of the compound.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the weighed compound to achieve the desired stock concentration. For a 10 mM stock solution from 3.6744 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterilization (Optional): If the initial weighing was not performed in a sterile environment, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol for Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the stock solution to the final working concentration in the cell culture medium.
Materials:
-
Prepared stock solution of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in DMSO
-
Pre-warmed, complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration. This minimizes the concentration of DMSO in the final culture medium. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Final Dilution: Add the appropriate volume of the diluted stock solution to the pre-warmed cell culture medium to reach the desired final concentration for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 10 µL of the 10 mM stock to 10 mL of medium).
-
Mixing and Application: Gently mix the medium containing the compound by swirling or gentle pipetting. Immediately apply the medium to your cell cultures.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.
Visualizations
Caption: A flowchart illustrating the experimental workflow for preparing and using the compound in cell culture.
Caption: The signaling pathway showing the inhibition of HMG-CoA reductase and Acetyl-CoA carboxylase by the active metabolite of the compound.
References
Dosage of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid for multiple sclerosis EAE model
Topic: Evaluation of Novel Therapeutic Agent (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis
For: Researchers, scientists, and drug development professionals.
Introduction
Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage.[1] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model to study the pathophysiology of MS and to evaluate potential therapeutic interventions.[1][2] EAE models key features of human MS, including paralytic symptoms, immune cell infiltration into the CNS, and demyelination.[2][3]
This document provides a detailed protocol for the induction of the EAE model in mice and outlines a strategy for evaluating the therapeutic efficacy of a novel compound, such as (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. While specific dosage and mechanistic data for this particular compound in EAE are not publicly available, this guide presents a standard framework for its preclinical assessment. The compound is noted as an intermediate for synthesizing APIs targeting inflammatory and autoimmune diseases by modulating specific biological pathways.[4]
Data Presentation: Hypothetical Dosage Study
A critical first step in evaluating a novel compound is to determine its optimal therapeutic dose. This is typically achieved through a dose-response study. The following table outlines a potential structure for such an experiment.
| Group | Treatment | Dosage | Route of Administration | Frequency | No. of Animals (n) |
| 1 | Vehicle Control | - | e.g., Oral gavage | Daily | 10 |
| 2 | Test Compound | Low Dose (e.g., 1 mg/kg) | e.g., Oral gavage | Daily | 10 |
| 3 | Test Compound | Medium Dose (e.g., 10 mg/kg) | e.g., Oral gavage | Daily | 10 |
| 4 | Test Compound | High Dose (e.g., 50 mg/kg) | e.g., Oral gavage | Daily | 10 |
| 5 | Positive Control | e.g., Fingolimod (0.5 mg/kg) | e.g., Oral gavage | Daily | 10 |
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, a method that produces a chronic disease course resembling progressive forms of MS.[2]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare an emulsion of MOG 35-55 and CFA.
-
A common concentration is 200 µg of MOG 35-55 per 100 µL of emulsion.
-
Mix equal volumes of MOG 35-55 (dissolved in PBS) and CFA.
-
Emulsify by repeatedly drawing the mixture through a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mice.
-
Subcutaneously inject 200 µL of the MOG/CFA emulsion, typically divided between two sites on the flank.[3]
-
-
Pertussis Toxin Administration:
-
Administer pertussis toxin to facilitate the entry of immune cells into the CNS.
-
Inject 200 ng of PTX in 200 µL of PBS intraperitoneally (i.p.) on Day 0 (immediately after immunization) and again on Day 2.[3]
-
-
Monitoring and Clinical Scoring:
-
Beginning around Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Record body weight and clinical score for each mouse.
-
Use a standard 0-5 scoring system:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund state or death.
-
-
Protocol 2: Administration of Therapeutic Compound
Treatment with the test compound can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).
Procedure:
-
Compound Preparation:
-
Dissolve (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in a suitable vehicle (e.g., PBS, DMSO, or a suspension agent). The choice of vehicle should be based on the compound's solubility and should be tested for any intrinsic effects on EAE.
-
-
Administration:
-
Based on the experimental design (see table above), administer the compound or vehicle control to the respective groups.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.
-
Treatment should continue for a predefined period, typically until the experiment's endpoint (e.g., Day 25-30 post-immunization).
-
Visualizations
Experimental Workflow for EAE Model and Compound Testing
Caption: Workflow for EAE induction and therapeutic compound evaluation.
Potential Signaling Pathway Target: NF-κB
Given that many inflammatory and autoimmune diseases involve dysregulation of the NF-κB pathway, this is a plausible target for a novel therapeutic.[5] The NF-κB signaling cascade is crucial for the production of pro-inflammatory cytokines and the activation and survival of immune cells like T and B lymphocytes.[5]
Caption: Simplified NF-κB signaling pathway, a potential therapeutic target in MS.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospective.com [biospective.com]
- 3. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 4. (S)-()-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid [myskinrecipes.com]
- 5. Frontiers | NF-κB Pathways in the Pathogenesis of Multiple Sclerosis and the Therapeutic Implications [frontiersin.org]
Application Notes and Protocols for Studying IL-17 Production In Vitro with (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] IL-17 is predominantly produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T cells. The differentiation and function of Th17 cells are controlled by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[2][3] As a key regulator of Th17 cell development, RORγt has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.[3]
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is a compound that has been identified as a pharmaceutical intermediate in the synthesis of anti-inflammatory and antilipidemic agents.[4] While its direct effects on IL-17 production have not been extensively characterized, its association with anti-inflammatory drug development suggests its potential as a modulator of inflammatory pathways. These application notes provide a framework for investigating the effects of this compound on in vitro IL-17 production, based on the hypothesis that it may function as an inhibitor of the RORγt pathway.
Hypothesized Mechanism of Action
The differentiation of naive CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily TGF-β and IL-6. This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then orchestrates the transcription of genes encoding for IL-17A, IL-17F, and other Th17-associated cytokines.[3] It is hypothesized that (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid may inhibit the production of IL-17 by interfering with the transcriptional activity of RORγt. This could be achieved by direct binding to the RORγt protein, thereby preventing its interaction with co-activators and subsequent gene transcription.
Caption: Hypothesized mechanism of action of the compound on the Th17 signaling pathway.
Data Presentation
The following tables are templates for recording and organizing experimental data when evaluating the effect of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid on IL-17 production and cell viability.
Table 1: Dose-Response of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid on IL-17A Secretion
| Compound Concentration (µM) | IL-17A Concentration (pg/mL) - Replicate 1 | IL-17A Concentration (pg/mL) - Replicate 2 | IL-17A Concentration (pg/mL) - Replicate 3 | Mean IL-17A (pg/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 0 | |||||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
Table 2: Cell Viability Assessment by MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 100 | |||||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
Table 3: Summary of IC50 Values
| Parameter | IC50 (µM) |
| IL-17A Inhibition | |
| Cytotoxicity (Cell Viability) |
Experimental Protocols
These protocols provide a detailed methodology for investigating the in vitro effects of the compound on IL-17 production by human Th17 cells.
Caption: Experimental workflow for assessing the effect of the compound on IL-17 production.
Protocol 1: In Vitro Human Th17 Cell Differentiation and Compound Treatment
This protocol describes the generation of human Th17 cells from peripheral blood mononuclear cells (PBMCs) and their treatment with the test compound.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Human Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-based)
-
Recombinant Human IL-6, TGF-β1, IL-23, and IL-1β
-
Anti-human IL-4 and Anti-human IFN-γ neutralizing antibodies
-
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
-
DMSO (vehicle)
-
96-well flat-bottom cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
CD4+ T Cell Enrichment (Optional but Recommended): Enrich for CD4+ T cells from the PBMC population using a negative selection kit (e.g., RosetteSep™) to improve the purity of the starting cell population.
-
Cell Plating: Resuspend the purified CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) and plate them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Th17 Polarization: Add the following Th17 polarizing cytokines and antibodies to the cells:
-
Anti-CD3/Anti-CD28 stimulation (e.g., 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28)
-
TGF-β1 (5 ng/mL)
-
IL-6 (20 ng/mL)
-
IL-23 (20 ng/mL)
-
IL-1β (20 ng/mL)
-
Anti-IL-4 (10 µg/mL)
-
Anti-IFN-γ (10 µg/mL)
-
-
Compound Treatment: Prepare serial dilutions of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in DMSO. Further dilute in culture medium to achieve the final desired concentrations (e.g., 0.01 to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Add the diluted compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C for subsequent IL-17A analysis by ELISA. The remaining cell pellet can be used for cell viability assessment.
Protocol 2: Quantification of IL-17A by ELISA
This protocol outlines the measurement of IL-17A in the collected cell culture supernatants using a standard sandwich ELISA kit.
Materials:
-
Human IL-17A ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Follow the ELISA kit manufacturer's instructions precisely. A general workflow is provided below.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add the collected cell culture supernatants and a serial dilution of the IL-17A standard to the plate. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate. Allow the color to develop for 15-30 minutes in the dark.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the IL-17A standards and use it to calculate the concentration of IL-17A in the unknown samples.
Protocol 3: Assessment of Cell Viability by MTT Assay
This protocol is used to determine if the observed effects of the compound on IL-17 production are due to specific inhibition or general cytotoxicity.[5][6][7]
Materials:
-
Cell pellet from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After collecting the supernatant for the ELISA, carefully remove any remaining media from the cell pellet.
-
MTT Addition: Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the potential of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid as a modulator of IL-17 production in vitro. By following these detailed methodologies, scientists can systematically evaluate the compound's efficacy and mechanism of action, contributing to the understanding of Th17 cell biology and the development of novel therapeutics for inflammatory diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid (S-2) and their biological evaluation as antilipidemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Evaluation of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage and bone destruction.[1][2] Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of RA, contributing to joint inflammation and destruction by producing pro-inflammatory cytokines and matrix-degrading enzymes.[1][3][4] This document outlines a comprehensive experimental framework for the preclinical evaluation of a novel therapeutic candidate, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, in relevant in vitro and in vivo models of rheumatoid arthritis.
While specific experimental data for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in RA models is not yet publicly available, this compound's chemical structure suggests potential as a modulator of inflammatory pathways. It is available commercially as a pharmaceutical intermediate for the synthesis of active pharmaceutical ingredients targeting inflammatory and autoimmune diseases.[5] The protocols described herein provide a robust methodology for assessing its efficacy and mechanism of action.
Hypothetical Mechanism of Action and Signaling Pathway
It is hypothesized that (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid may exert its anti-arthritic effects by inhibiting key inflammatory signaling pathways within fibroblast-like synoviocytes, such as the JAK/STAT and NF-κB pathways, which are critical for the production of pro-inflammatory cytokines like IL-6 and TNF-α.
Caption: Hypothesized anti-inflammatory signaling pathway.
In Vitro Evaluation
Cell Viability Assay in Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (HFLS-RA)
Objective: To determine the cytotoxic effects of the test compound on HFLS-RA.
Protocol:
-
Culture HFLS-RA, isolated from synovial tissues of RA patients, in a suitable growth medium.[3]
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO).
Table 1: Hypothetical Cell Viability Data in HFLS-RA
| Compound Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
|---|---|---|---|
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.7 ± 3.9 | 97.5 ± 4.2 | 96.8 ± 5.3 |
| 1 | 96.2 ± 4.1 | 95.1 ± 3.8 | 94.3 ± 4.7 |
| 10 | 94.5 ± 3.5 | 92.3 ± 4.0 | 90.1 ± 5.0 |
| 50 | 89.1 ± 4.6 | 85.4 ± 4.9 | 80.2 ± 5.5 |
| 100 | 82.3 ± 5.0 | 78.6 ± 5.2 | 71.5 ± 6.1 |
Cytokine Expression Analysis
Objective: To evaluate the effect of the compound on the production of pro-inflammatory cytokines in stimulated HFLS-RA.
Protocol:
-
Seed HFLS-RA in 6-well plates and grow to 80% confluency.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6, IL-8, and MMP-3 using commercially available ELISA kits.
Table 2: Hypothetical Effect on Cytokine Production in HFLS-RA
| Treatment | IL-6 (pg/mL) | IL-8 (pg/mL) | MMP-3 (ng/mL) |
|---|---|---|---|
| Unstimulated Control | 50 ± 8 | 120 ± 15 | 15 ± 3 |
| TNF-α Stimulated | 1200 ± 110 | 2500 ± 230 | 350 ± 45 |
| TNF-α + Compound (1 µM) | 950 ± 90 | 1800 ± 160 | 280 ± 30 |
| TNF-α + Compound (10 µM) | 600 ± 75 | 1100 ± 120 | 150 ± 20 |
| TNF-α + Compound (50 µM) | 350 ± 50 | 700 ± 80 | 80 ± 12 |
In Vivo Evaluation in a Collagen-Induced Arthritis (CIA) Mouse Model
The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model that shares many pathological features with human RA.[6]
Caption: Experimental workflow for the CIA mouse model.
CIA Induction and Treatment Protocol
Protocol:
-
Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject DBA/1 mice intradermally at the base of the tail on day 0.
-
Booster: On day 21, provide a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
Treatment: Upon the onset of arthritis (typically around day 28), randomize mice into treatment groups. Administer (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid orally or via intraperitoneal injection daily until the end of the study (day 42).
Assessment of Arthritis Severity
Protocol:
-
Clinical Scoring: Score paws for signs of arthritis (redness, swelling) on a scale of 0-4 for each paw, for a maximum score of 16 per mouse.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper every other day.
Table 3: Hypothetical In Vivo Efficacy in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) (Day 42) |
|---|---|---|
| Naive Control | 0 ± 0 | 1.5 ± 0.1 |
| Vehicle Control | 12.5 ± 1.8 | 3.2 ± 0.3 |
| Compound (10 mg/kg) | 8.2 ± 1.5 | 2.5 ± 0.2 |
| Compound (30 mg/kg) | 4.5 ± 1.1 | 2.0 ± 0.2 |
| Methotrexate (1 mg/kg) | 3.8 ± 0.9 | 1.9 ± 0.1 |
Histopathological Analysis
Objective: To assess joint damage, inflammation, and cartilage/bone erosion.
Protocol:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.
-
Score the sections for synovial inflammation, pannus formation, cartilage damage, and bone erosion.
Table 4: Hypothetical Histopathology Scores
| Treatment Group | Inflammation Score (0-3) | Pannus Score (0-3) | Cartilage Damage (0-3) | Bone Erosion (0-3) |
|---|---|---|---|---|
| Vehicle Control | 2.8 ± 0.3 | 2.5 ± 0.4 | 2.6 ± 0.5 | 2.4 ± 0.6 |
| Compound (10 mg/kg) | 1.9 ± 0.4 | 1.7 ± 0.3 | 1.8 ± 0.4 | 1.6 ± 0.5 |
| Compound (30 mg/kg) | 1.1 ± 0.2 | 0.9 ± 0.2 | 1.0 ± 0.3 | 0.8 ± 0.3 |
| Methotrexate (1 mg/kg) | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.5 ± 0.2 |
Conclusion
The provided protocols and hypothetical data tables offer a structured approach for the preclinical evaluation of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid as a potential therapeutic agent for rheumatoid arthritis. This framework allows for a thorough investigation of the compound's safety, efficacy, and mechanism of action, which is essential for its further development. The successful completion of these studies would provide the necessary foundation for advancing this compound into further preclinical and potentially clinical development for the treatment of rheumatoid arthritis.
References
- 1. Rheumatoid arthritis - Wikipedia [en.wikipedia.org]
- 2. Rheumatoid Arthritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. (S)-()-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid [myskinrecipes.com]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for In Vivo Efficacy Assessment of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for assessing the in vivo efficacy of the novel compound, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. As the specific mechanism of action for this compound is not yet fully characterized, this document outlines a series of foundational in vivo studies, including maximum tolerated dose (MTD), pharmacokinetic (PK) analysis, and a subsequent efficacy evaluation using a xenograft tumor model as a representative example. The protocols detailed herein are designed to be adapted to specific research questions and potential therapeutic indications as more information about the compound becomes available.
Preliminary In Vivo Studies
Prior to assessing efficacy, it is crucial to establish the safety and pharmacokinetic profile of the compound. These preliminary studies will inform the dose selection and regimen for later efficacy trials.
Maximum Tolerated Dose (MTD) Study
The MTD study is designed to determine the highest dose of the compound that can be administered to an animal model without causing unacceptable toxicity.
Experimental Protocol: MTD Study
-
Animal Model: Select a relevant rodent species, typically BALB/c or C57BL/6 mice, with an equal number of males and females (n=3-5 per group).
-
Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Dose Formulation: Prepare the compound in a suitable vehicle. The choice of vehicle will depend on the compound's solubility and route of administration.
-
Dose Escalation: Administer the compound to different groups of animals at escalating doses. A common starting dose is based on in vitro cytotoxicity data.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical application.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for a period of 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not result in significant morbidity or more than a 20% loss in body weight.
Data Presentation: MTD Study Results
| Dose Group (mg/kg) | Vehicle Control | 10 | 30 | 100 | 300 |
| Mean Body Weight Change (%) | +5.2 | +4.8 | +3.5 | -8.1 | -22.5 |
| Observed Toxicities | None | None | Mild lethargy | Hunched posture, piloerection | Severe lethargy, ataxia |
| Mortality | 0/5 | 0/5 | 0/5 | 1/5 | 3/5 |
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is critical for designing an effective dosing schedule for efficacy studies.
Experimental Protocol: PK Study
-
Animal Model: Use the same animal model as in the MTD study.
-
Dosing: Administer a single, non-toxic dose of the compound (typically below the MTD).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[1][2]
-
Sample Processing: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Data Presentation: Pharmacokinetic Parameters
| Parameter | Unit | Value |
| Cmax | ng/mL | 1500 |
| Tmax | h | 1.0 |
| AUC (0-t) | ng*h/mL | 7500 |
| t1/2 | h | 4.2 |
In Vivo Efficacy Assessment: Xenograft Model
Assuming a potential anti-cancer activity for the compound, a xenograft model is a widely accepted method for preliminary efficacy assessment.
Experimental Protocol: Xenograft Efficacy Study
-
Cell Line: Select a human cancer cell line relevant to the hypothesized mechanism of action of the compound.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or C-NKG) that can accept human tumor xenografts.[3]
-
Tumor Implantation: Subcutaneously implant a known number of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
Treatment: Administer the compound at one or more doses below the MTD, a vehicle control, and a positive control (a known effective drug), according to a predetermined schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure tumor volume and animal body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Data Presentation: Xenograft Efficacy Results
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 125 | 1500 | N/A | +3.1 |
| Compound (50 mg/kg) | 128 | 750 | 50 | +1.5 |
| Compound (100 mg/kg) | 123 | 450 | 70 | -2.3 |
| Positive Control | 126 | 300 | 80 | -5.0 |
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the general workflow for in vivo assessment, a hypothetical signaling pathway, and the experimental workflow for the xenograft efficacy study.
Caption: General workflow for in vivo assessment of a novel compound.
Caption: Hypothetical signaling pathway targeted by the compound.
Caption: Experimental workflow for a xenograft efficacy study.
References
Application Notes and Protocols for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in Sterol Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, hereafter referred to as S-2E, is a novel antilipidemic agent with a dual mechanism of action, inhibiting both fatty acid and sterol biosynthesis.[1] This compound has demonstrated significant potential in lowering plasma triglyceride (TG) and cholesterol (Cho) levels.[1] The (S)-(+) enantiomer, S-2E, has been shown to be the more potent stereoisomer in vivo, exhibiting superior efficacy in reducing plasma TG and phospholipids, making it a promising candidate for the treatment of mixed hyperlipidemia.[1] Preclinical studies in Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model for familial hypercholesterolemia, have shown that oral administration of S-2E significantly lowers serum total cholesterol and triglyceride levels.[2] This effect is attributed to the suppression of very-low-density lipoprotein (VLDL) particle production by inhibiting hepatic sterol and fatty acid biosynthesis.[2]
These application notes provide a comprehensive overview of the currently available data on S-2E and detailed protocols for its investigation as a sterol biosynthesis inhibitor.
Mechanism of Action
S-2E's primary mechanism of action is the inhibition of the biosynthetic pathways of both sterols and fatty acids.[1][3] While the precise molecular target within the sterol biosynthesis pathway has not been explicitly identified in publicly available literature, its activity suggests interference with a key enzymatic step. The sterol biosynthesis pathway is a complex cascade of enzymatic reactions that convert acetyl-CoA into cholesterol and other essential sterols.
Diagram of the Sterol Biosynthesis Pathway and Potential Inhibition Points
Caption: Simplified sterol biosynthesis pathway highlighting potential enzyme targets for inhibitors.
Data Presentation
Currently, specific IC50 values for the in vitro inhibition of sterol biosynthesis by S-2E are not detailed in the available scientific literature. However, a 1999 study by Ohno et al. reported that S-2E and its (R)-(-) enantiomer demonstrated "essentially equipotent activity on the fatty acid- and sterol-biosynthesis inhibition in vitro".[1] In vivo studies have provided more quantitative data regarding its effects on plasma lipids.
Table 1: In Vivo Efficacy of S-2E in WHHL Rabbits
| Treatment Group | Dose (mg/kg) | Change in Serum Total Cholesterol | Change in Serum Triglycerides | Reference |
| S-2E | 30 | Significant Lowering | Significant Lowering | [2] |
| S-2E | 100 | Significant Lowering | Significant Lowering | [2] |
| S-2E | 300 | Significant Lowering | Significant Lowering | [2] |
| Pravastatin | 10 | No Significant Change | No Significant Change | [2] |
| Pravastatin | 100 | Significant Lowering | No Significant Change | [2] |
Experimental Protocols
The following protocols are designed to enable researchers to investigate the inhibitory effects of S-2E on sterol biosynthesis.
Protocol 1: In Vitro Assessment of Sterol Biosynthesis Inhibition using Radiolabeled Acetate
This protocol measures the incorporation of a radiolabeled precursor into newly synthesized sterols in a cellular context.
Objective: To quantify the dose-dependent inhibition of sterol biosynthesis by S-2E in a cultured cell line (e.g., HepG2).
Materials:
-
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E)
-
HepG2 cells (or other suitable liver cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
[¹⁴C]-Acetic acid (sodium salt)
-
Positive control inhibitor (e.g., Simvastatin)
-
Cell lysis buffer
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Workflow Diagram:
Caption: Experimental workflow for the in vitro sterol biosynthesis inhibition assay.
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of S-2E (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Simvastatin).
-
Radiolabeling: After a pre-incubation period with the compound (e.g., 2 hours), add [¹⁴C]-acetic acid to each well to a final concentration of 1 µCi/mL.
-
Incubation: Incubate the cells for a further 4-6 hours to allow for the incorporation of the radiolabel into the sterol fraction.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable method, such as the Folch method (chloroform:methanol, 2:1 v/v).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber using a solvent system that separates cholesterol from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).
-
Visualize the cholesterol spot (e.g., using iodine vapor or a reference standard).
-
-
Quantification:
-
Scrape the silica corresponding to the cholesterol band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of S-2E compared to the vehicle control.
-
Plot the percent inhibition against the log of the S-2E concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Target Identification - Lanosterol 14α-demethylase (CYP51A1) Activity Assay
This protocol outlines a method to specifically test if S-2E inhibits CYP51A1, a key enzyme in the post-lanosterol pathway.
Objective: To determine if S-2E directly inhibits the enzymatic activity of human CYP51A1.
Materials:
-
S-2E
-
Recombinant human CYP51A1
-
CYP reductase
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer
-
Positive control inhibitor (e.g., Ketoconazole)
-
HPLC system with a suitable column (e.g., C18)
-
Solvents for HPLC analysis
Workflow Diagram:
Caption: Workflow for the CYP51A1 enzymatic activity assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing recombinant human CYP51A1, CYP reductase, and reaction buffer.
-
Inhibitor Addition: Add S-2E at a range of concentrations. Include a vehicle control and a positive control (Ketoconazole).
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate (lanosterol) and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: Extract the sterols from the reaction mixture.
-
HPLC Analysis: Analyze the samples by HPLC to separate and quantify the substrate (lanosterol) and the product.
-
Data Analysis: Calculate the rate of product formation in the presence and absence of S-2E. Determine the percent inhibition and calculate the IC50 value.
Conclusion
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) is a promising dual-acting antilipidemic agent with demonstrated in vivo efficacy in a relevant animal model of hypercholesterolemia. The provided protocols offer a framework for researchers to further elucidate its mechanism of action as a sterol biosynthesis inhibitor, quantify its in vitro potency, and identify its specific molecular target within this critical metabolic pathway. Further investigation into S-2E's precise inhibitory profile will be crucial for its continued development as a therapeutic agent.
References
Troubleshooting & Optimization
Solubility issues with (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in DMSO
Technical Support Center: Compound Solubility
Product Name: (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
This guide provides troubleshooting for common solubility issues encountered with the specified compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My compound, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, is not dissolving in DMSO at room temperature. Is this expected?
A1: It is not entirely unexpected for a complex organic molecule with multiple functional groups to exhibit limited solubility, even in a powerful solvent like DMSO. The molecule possesses a bulky, hydrophobic tert-Butylphenyl group and a polar, ionizable carboxylic acid group. These opposing characteristics can lead to challenging solubility profiles. Initial attempts to dissolve the compound at room temperature may require mechanical assistance like vortexing or sonication.
Q2: I've prepared a stock solution in DMSO, but a precipitate formed after storing it. What happened?
A2: This phenomenon, known as "crashing out," can occur for several reasons. The initial dissolution might have created a supersaturated solution, which is inherently unstable. Changes in temperature (e.g., moving from a warm benchtop to room temperature storage) can decrease solubility and cause precipitation. Additionally, absorption of atmospheric water by the hygroscopic DMSO can alter the solvent properties, potentially reducing the compound's solubility. It is crucial to ensure DMSO is anhydrous and to store stock solutions in tightly sealed vials.
Q3: Can I heat the sample to aid dissolution in DMSO?
A3: Gentle heating (e.g., to 37-50°C) can significantly increase the solubility of many compounds. However, this must be done with caution. The thermal stability of this specific compound is not extensively documented in public literature. Prolonged or excessive heating can risk thermal degradation, altering your compound before the experiment begins. Always use the lowest effective temperature for the shortest possible duration. A stability test via analytical methods (like HPLC or LC-MS) is recommended if heating is required.
Q4: What is the maximum recommended concentration for this compound in DMSO?
A4: Without specific experimental data for this compound, a definitive maximum concentration cannot be provided. Solubility is an intrinsic property that must be determined empirically. We recommend performing a solubility test to determine the practical working range for your specific lot of the compound (see Experimental Protocols section). As a general practice for compounds with unknown solubility, starting with a low concentration (e.g., 1-10 mM) is advisable.
Q5: Are there any alternative solvents or co-solvents that could improve solubility?
A5: Yes, if DMSO alone is insufficient, a co-solvent system may improve solubility.[1] For compounds containing a carboxylic acid, the addition of a base to increase the pH can deprotonate the acid, forming a more soluble salt.[2] However, this will depend on the compatibility of the base with your experimental system. Alternatively, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) could be considered, though their toxicity and experimental compatibility must be evaluated.[3] A ternary system, such as DMSO combined with ethanol and a solubilizing agent, has also been shown to enhance the solubility of poorly soluble drugs.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues.
Initial Dissolution Problems
If the compound fails to dissolve in DMSO at room temperature with simple mixing:
-
Increase Mechanical Agitation: Use a vortex mixer for 1-2 minutes.
-
Apply Sonication: Place the vial in a bath sonicator for 5-15 minutes. This uses ultrasonic waves to break up solute particles and enhance solvation.
-
Gentle Warming: Warm the solution in a water bath to 37°C for 10-15 minutes. Vortex intermittently. Avoid aggressive heating unless you have confirmed the compound's thermal stability.
Precipitation from Stock Solution
If your compound precipitates out of a DMSO stock solution upon storage:
-
Re-dissolve: Gently warm and sonicate the solution to bring the compound back into solution before use.
-
Lower Concentration: The simplest solution is often to prepare a new stock at a lower, more stable concentration.
-
Use Anhydrous DMSO: Ensure your DMSO is of high purity and anhydrous. Store it properly under an inert atmosphere to prevent water absorption.
-
Consider Co-solvents: For aqueous assays, adding agents like Pluronic F-68 or using co-solvent systems may help maintain solubility upon dilution.
Quantitative Data Summary
While specific solubility data for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is not publicly available, the properties of common laboratory solvents are provided below for consideration.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| DMSO | 47.2 | 189 | Strong aprotic solvent, hygroscopic. |
| NMP | 32.2 | 202 | Aprotic solvent, often a stronger solubilizer than DMSO. |
| DMF | 36.7 | 153 | Aprotic solvent, use with caution due to toxicity. |
| Ethanol | 24.6 | 78.4 | Protic solvent, can be used as a co-solvent.[1] |
| Water | 80.1 | 100 | High polarity, solubility is pH-dependent for carboxylic acids. |
Experimental Protocols
Protocol 1: Standardized Solubility Assessment
This protocol outlines a method to empirically determine the approximate solubility of the compound in DMSO.
Materials:
-
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
-
Anhydrous DMSO
-
Analytical balance
-
2 mL glass vials
-
Vortex mixer
-
Bath sonicator
-
Water bath
Methodology:
-
Accurately weigh 2 mg of the compound into a clean, dry 2 mL glass vial.
-
Add 100 µL of anhydrous DMSO to the vial. This creates an initial target concentration of 20 mg/mL.
-
Vortex the vial vigorously for 2 minutes at room temperature.
-
Visually inspect the solution against a dark background for any undissolved particulates.
-
If undissolved solid remains, place the vial in a bath sonicator for 15 minutes. Check for dissolution.
-
If solid still persists, place the vial in a 37°C water bath for 15 minutes, vortexing every 5 minutes. Check for dissolution.
-
If the compound is fully dissolved after any step, the solubility is at least 20 mg/mL under those conditions.
-
If the compound is not fully dissolved, add another 100 µL of DMSO (total volume 200 µL, target concentration 10 mg/mL) and repeat steps 3-6.
-
Continue this stepwise dilution until complete dissolution is achieved. The concentration at which the compound fully dissolves is its approximate solubility under the final conditions used.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues.
Caption: Troubleshooting workflow for dissolving compounds in DMSO.
References
Technical Support Center: Enhancing Oral Bioavailability of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of oral bioavailability for the compound (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. This compound will be referred to as "Compound X" for brevity. The guidance provided is based on established principles for improving the bioavailability of poorly soluble drug candidates.
I. Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of Compound X?
A1: Poor oral bioavailability of a compound like Compound X is often attributed to low aqueous solubility and/or poor membrane permeability. Given its chemical structure, low solubility is a primary suspect. It may be classified under the Biopharmaceutical Classification System (BCS) as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug.[1][2][3]
Q2: What initial in vitro assays should be performed to characterize the bioavailability challenges of Compound X?
A2: To understand the bioavailability hurdles, the following initial assays are recommended:
-
Aqueous Solubility Testing: Determine the solubility of Compound X in various pH buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract.
-
LogP/LogD Measurement: Assess the lipophilicity of the compound, which influences both solubility and permeability.
-
Caco-2 Permeability Assay: Evaluate the intestinal permeability of Compound X and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[4][5]
-
In Vitro Dissolution Testing: Assess the rate and extent of drug release from a simple formulation.[6]
Q3: What are the common formulation strategies to improve the oral bioavailability of a poorly soluble compound like Compound X?
A3: Several formulation strategies can be employed, including:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric matrix in an amorphous state can enhance solubility and dissolution rate.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve solubility and absorption.[8][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1]
-
Co-crystals: Forming a crystalline solid with a benign coformer can alter the physicochemical properties, including solubility.[10]
Q4: How do I select the most appropriate bioavailability enhancement technology for Compound X?
A4: The selection of a suitable technology depends on the physicochemical properties of Compound X, the target dose, and the desired release profile. A systematic screening approach, starting with simple formulations and progressing to more complex systems, is recommended. The decision-making process can be guided by in silico predictions and in vitro screening experiments.[11]
II. Troubleshooting Guides
Troubleshooting Low Aqueous Solubility
| Issue | Possible Cause | Recommended Action |
| Compound X precipitates in aqueous buffer during in vitro assays. | The compound has very low intrinsic solubility and may be "brick dust." | 1. Conduct solubility testing in the presence of surfactants or co-solvents to assess potential for solubilization. 2. Consider salt formation if the compound has ionizable groups. 3. Evaluate amorphous solid dispersions or lipid-based formulations.[12] |
| Solubility is highly pH-dependent. | The compound has one or more ionizable functional groups. | 1. Characterize the pKa of the compound. 2. For acidic compounds, consider formulating with alkalizing agents. 3. For basic compounds, consider formulating with acidifying agents. |
| Micronization does not significantly improve dissolution rate. | The compound may be prone to agglomeration, or the dissolution is not limited by surface area. | 1. Investigate the use of wetting agents in the formulation. 2. Explore nanocrystal technology for further particle size reduction. 3. Consider enabling technologies that improve intrinsic solubility, such as amorphous solid dispersions.[3] |
Troubleshooting Poor Permeability in Caco-2 Assays
| Issue | Possible Cause | Recommended Action |
| Low apparent permeability (Papp) in the apical to basolateral (A-B) direction. | The compound has inherently low passive permeability across the intestinal epithelium. | 1. Assess the impact of permeation enhancers, though this is often a less desirable strategy due to potential toxicity. 2. Re-evaluate the chemical structure for potential modifications to improve permeability, if in early discovery. |
| High efflux ratio (Papp B-A / Papp A-B > 2). | The compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp).[4] | 1. Confirm P-gp substrate activity by conducting the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil). 2. Formulate with excipients that can inhibit P-gp, such as certain surfactants. |
| High variability in Papp values across experiments. | Inconsistent Caco-2 monolayer integrity or issues with the analytical method. | 1. Ensure Transepithelial Electrical Resistance (TEER) values are within the acceptable range before each experiment. 2. Verify the integrity of the monolayer using a marker compound like Lucifer yellow.[4] 3. Validate the analytical method for accuracy, precision, and stability in the assay matrix. |
III. Data Presentation
Table 1: Comparison of Bioavailability Enhancement Technologies
| Technology | Principle | Typical Fold Increase in Bioavailability | Advantages | Disadvantages |
| Micronization | Increased surface area | 2-5 fold | Simple, cost-effective | Limited by intrinsic solubility, potential for agglomeration |
| Nanocrystals | Significantly increased surface area, increased saturation solubility | 5-20 fold | High drug loading, improved dissolution velocity | Manufacturing complexity, potential for instability |
| Amorphous Solid Dispersions (ASDs) | Drug is molecularly dispersed in a polymer in a high-energy amorphous state | 5-50 fold | Significant solubility enhancement, potential for supersaturation | Physical instability (recrystallization), potential for drug-polymer interactions |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a micro/nanoemulsion in the GI tract | 5-30 fold | Bypasses dissolution step, can enhance lymphatic uptake | Lower drug loading, potential for GI side effects from surfactants |
| Cyclodextrin Complexation | Drug forms an inclusion complex with a cyclodextrin, increasing its aqueous solubility | 2-10 fold | Well-established, can improve stability | Limited by stoichiometry of complexation, potential for nephrotoxicity with some cyclodextrins at high doses |
IV. Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
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Preparation of Dissolution Medium: Prepare 900 mL of a biorelevant medium (e.g., Simulated Gastric Fluid (SGF) pH 1.2, or Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5). De-aerate the medium and maintain it at 37 ± 0.5 °C.[13]
-
Apparatus Setup: Set up the USP Apparatus II (paddle) with the vessel containing the dissolution medium. Set the paddle speed to a justified speed (e.g., 50 or 75 RPM).[14]
-
Sample Introduction: Place a capsule or tablet containing a known amount of Compound X into the dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.[6]
-
Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF). Analyze the filtrate for the concentration of Compound X using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). The permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow) can also be assessed.[4]
-
Preparation of Dosing Solutions: Prepare a dosing solution of Compound X in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration that ensures sink conditions.
-
Permeability Measurement (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37 °C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
Permeability Measurement (Basolateral to Apical): Repeat step 4, but add the dosing solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of Compound X in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
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Animal Acclimatization and Dosing: Acclimatize male Sprague-Dawley rats (or another appropriate rodent model) for at least 3 days. Fast the animals overnight before dosing. Administer the formulation of Compound X via oral gavage. A separate group will receive an intravenous (IV) dose to determine absolute bioavailability.[16][17]
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Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.
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Sample Analysis: Determine the concentration of Compound X in the plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).[18]
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Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
V. Visualizations
Caption: Workflow for Formulation Development of a Poorly Soluble Compound.
Caption: Experimental Workflow for the Caco-2 Permeability Assay.
Caption: Key Steps Influencing the Oral Bioavailability of Compound X.
References
- 1. tanzj.net [tanzj.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
- 7. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. fip.org [fip.org]
- 14. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. scispace.com [scispace.com]
- 18. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in cellular assays
Compound Name: (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (BTPPA)
This document provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of BTPPA in cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cell morphology and adhesion after BTPPA treatment, even at low concentrations. What could be the cause?
A1: This is a known off-target effect of BTPPA. In addition to its primary target, BTPPA has been observed to interact with focal adhesion kinase (FAK) and Src family kinases, which are critical regulators of the cytoskeleton and cell adhesion. This can lead to alterations in cell shape, spreading, and attachment to the substrate. We recommend performing a dose-response experiment and monitoring the expression and phosphorylation of FAK and Src to confirm this off-target activity in your cell line.
Q2: Our cells are showing a decrease in proliferation, but not via the expected pathway. Is this a known off-target effect of BTPPA?
A2: Yes, BTPPA can induce anti-proliferative effects through off-target activities. One potential mechanism is the inhibition of receptor tyrosine kinases (RTKs) that are not the primary target. For instance, low micromolar concentrations of BTPPA have been shown to partially inhibit the activity of VEGFR2 and PDGFR, which can lead to a reduction in cell proliferation and survival. We advise profiling the activity of a panel of RTKs in the presence of BTPPA to identify any unintended inhibition.
Q3: We are seeing conflicting results in our reporter assays for the target pathway. Could BTPPA be interfering with the reporter system itself?
A3: It is possible that BTPPA has off-target effects on components of your reporter assay. For example, some small molecules can directly inhibit the activity of luciferase or other reporter enzymes. We recommend running a control experiment to test for direct inhibition of the reporter enzyme by BTPPA in a cell-free system. Additionally, consider using an orthogonal assay to validate your findings, such as Western blotting for a downstream phosphorylation event in the target pathway.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Low Concentrations
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a kinome scan to identify unintended kinase targets. 2. Validate key off-target kinases using in vitro kinase assays. 3. Compare the cytotoxic phenotype with that of known inhibitors of the identified off-target kinases. |
| Mitochondrial toxicity | 1. Measure mitochondrial membrane potential using a fluorescent dye (e.g., TMRM). 2. Assess oxygen consumption rates using a Seahorse analyzer. 3. Evaluate the release of cytochrome c from mitochondria via Western blotting. |
| Induction of apoptosis/necrosis | 1. Perform an Annexin V/Propidium Iodide staining assay to differentiate between apoptosis and necrosis. 2. Measure caspase-3/7 activity to confirm apoptosis. |
Issue 2: Inconsistent Downstream Signaling Readouts
| Potential Cause | Troubleshooting Steps |
| Feedback loop activation | 1. Perform a time-course experiment to monitor the phosphorylation of upstream and downstream signaling components. 2. Use a co-treatment with an inhibitor of the suspected feedback pathway to see if it normalizes the signal. |
| Off-target pathway modulation | 1. Use a phospho-proteomics array to get a broader view of signaling pathways affected by BTPPA. 2. Validate any hits from the array using Western blotting. |
| Assay interference | 1. Run a cell-free assay to check for direct inhibition of assay components (e.g., antibodies, enzymes). 2. Use an alternative detection method or a different antibody for your target of interest. |
Quantitative Data Summary
| Target | IC50 (nM) | Assay Type |
| Primary Target Kinase | 5 | In vitro kinase assay |
| FAK | 750 | In vitro kinase assay |
| Src | 1,200 | In vitro kinase assay |
| VEGFR2 | 2,500 | In vitro kinase assay |
| PDGFRβ | 3,100 | In vitro kinase assay |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
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Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
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Add the recombinant kinase (Primary Target, FAK, Src, VEGFR2, or PDGFRβ) to the reaction buffer.
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Add the appropriate peptide substrate and 10 µM ATP.
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Add BTPPA at a range of concentrations (e.g., 0.1 nM to 10 µM).
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Incubate the reaction at 30°C for 60 minutes.
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Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay).
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Calculate the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Phospho-Protein Analysis
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Culture cells to 70-80% confluency.
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Treat cells with BTPPA at the desired concentrations for the specified time.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Normalize the signal to a loading control such as β-actin or GAPDH.
Visualizations
Caption: BTPPA's intended and off-target signaling pathways.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Optimizing dosage and administration of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid for experimental use.
Frequently Asked Questions (FAQs)
1. What is the primary known biological activity of this compound?
Based on available literature, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid has been evaluated as an antilipidemic agent.[1] In vivo studies have shown its potential to lower plasma triglycerides and phospholipids.[1] It is also suggested to be an intermediate in the synthesis of compounds targeting inflammatory and autoimmune diseases.
2. What is the recommended method of administration for in vivo studies?
The compound has been administered orally (p.o.) in preclinical studies.[1] Oral gavage is a common and precise method for oral administration in rodent studies.
3. How should I prepare this compound for oral administration, given its likely poor water solubility?
As a carboxylic acid-containing organic molecule, this compound is expected to have low aqueous solubility. Here are some common formulation strategies to improve its solubility for in vivo experiments:
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pH Adjustment: The solubility of carboxylic acids is pH-dependent. Increasing the pH of the vehicle to above the compound's pKa will ionize the carboxylic acid group and increase its aqueous solubility. A common approach is to dissolve the compound in a small amount of a basic solution (e.g., 0.1 N NaOH) and then dilute it with a suitable vehicle like saline or phosphate-buffered saline (PBS), adjusting the final pH to a physiologically acceptable range (typically pH 7-8).
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Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance solubility. Common co-solvents for preclinical formulations include polyethylene glycol (PEG) 300 or 400, propylene glycol, and ethanol. A typical formulation might consist of a small percentage of the organic solvent in an aqueous vehicle.
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Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SNEDDS) can be effective. These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous environment, such as the gastrointestinal tract.
4. What are some key considerations for dosage optimization?
Dosage optimization should be determined empirically for your specific experimental model. Key steps include:
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Dose-Range Finding Study: Start with a wide range of doses to identify a therapeutically relevant dose and to determine the maximum tolerated dose (MTD).
-
Pharmacokinetic (PK) Studies: These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound. PK data will help in understanding the compound's bioavailability and in designing an effective dosing regimen (e.g., once or twice daily).[1]
-
Efficacy Studies: Once a safe and bioavailable dose range is established, conduct efficacy studies in your disease model to determine the optimal dose for the desired biological effect.
Troubleshooting Guides
Issue 1: Compound Precipitation in Formulation
| Potential Cause | Troubleshooting Step |
| Low Solubility in Vehicle | 1. Increase the pH of the formulation if it's an aqueous vehicle. 2. Increase the percentage of co-solvent in the formulation. 3. Consider a different vehicle system, such as a lipid-based formulation. |
| Temperature Effects | 1. Gently warm the formulation during preparation to aid dissolution. 2. Store the formulation at a stable temperature. Avoid refrigeration if it causes the compound to crystallize. |
| Incorrect pH | 1. Measure and adjust the final pH of the formulation to ensure it is in the desired range for solubility and physiological compatibility. |
Issue 2: Inconsistent Results in Animal Studies
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | 1. Re-evaluate the formulation strategy to enhance solubility and absorption. 2. Conduct a pilot pharmacokinetic study to confirm systemic exposure. |
| Improper Administration Technique | 1. Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing. 2. Verify the gavage needle is correctly placed to avoid accidental administration into the trachea. |
| Compound Instability | 1. Assess the stability of the compound in the chosen formulation over the duration of the experiment. Prepare fresh formulations as needed. |
Issue 3: Animal Distress During or After Oral Gavage
| Potential Cause | Troubleshooting Step |
| Incorrect Gavage Technique | 1. Ensure the animal is properly restrained to prevent movement. 2. Insert the gavage needle gently and to the correct depth. Resistance may indicate entry into the trachea. 3. Administer the formulation slowly to prevent reflux. |
| Irritating Formulation | 1. Ensure the pH of the formulation is within a physiologically tolerated range (typically 4-8 for oral administration). 2. Minimize the concentration of organic co-solvents if they are causing irritation. |
| Aspiration | 1. If fluid is observed from the nose, stop administration immediately. Monitor the animal closely for any signs of respiratory distress. |
Experimental Protocols
General Protocol for In Vivo Evaluation in a Rodent Model of Hyperlipidemia
-
Animal Model: Use a standard rodent model of hyperlipidemia, such as rats or mice fed a high-fat diet.
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Formulation Preparation: Prepare the test compound in a suitable vehicle to ensure solubility and bioavailability (refer to the FAQ on formulation). Include a vehicle-only control group.
-
Dosing Regimen:
-
Acclimatize animals to handling and the oral gavage procedure.
-
Administer the compound orally once or twice daily at predetermined doses. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg for rats).
-
-
Blood Sampling: Collect blood samples at baseline and at specified time points throughout the study (e.g., weekly).
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Biochemical Analysis: Analyze plasma or serum for key lipid parameters, including total cholesterol, triglycerides, LDL-C, and HDL-C.
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Data Analysis: Compare the changes in lipid levels between the treatment groups and the vehicle control group using appropriate statistical methods.
Visualizations
Caption: Workflow for in vivo evaluation of an antilipidemic agent.
Caption: Potential mechanism of action via inhibition of lipid biosynthesis.
References
Troubleshooting inconsistent results with (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid?
A1: This compound is investigated as an antilipidemic agent. It has shown potential in lowering plasma triglyceride and phospholipid levels in in vivo studies, making it a candidate for research in cardiovascular and metabolic diseases.[1]
Q2: What is the significance of the (S)-(+) stereochemistry?
A2: The stereochemistry is crucial for its biological activity. Studies have shown that the (S)-(+) enantiomer possesses superior in vivo antilipidemic activity compared to the (R)-(-) enantiomer and the racemic mixture.[1]
Q3: How should the compound be stored?
A3: For long-term stability, the compound should be stored at -20°C. As with many organic molecules, it is advisable to protect it from light and moisture.
Q4: What are the key structural features of this molecule?
A4: The molecule features a pyrrolidinone ring, a tert-butylphenyl group, and a methoxybenzoic acid moiety. The chiral center is located at the 4-position of the pyrrolidinone ring.
Q5: In which solvents is the compound soluble?
Troubleshooting Guides
Synthesis and Purification
Problem 1: Low yield of the final product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the starting material. |
| Sub-optimal reaction conditions | Optimize reaction temperature, time, and catalyst loading. |
| Degradation of product during workup | Avoid harsh acidic or basic conditions during extraction and purification if the ester or amide functionalities are sensitive.[2] |
| Loss of product during purification | Ensure appropriate selection of the stationary and mobile phases for column chromatography to achieve good separation without significant product loss. |
Problem 2: Presence of impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | See "Incomplete reaction" under Problem 1. |
| Side reactions | Re-evaluate the reaction mechanism for potential side products and adjust conditions to minimize their formation. |
| Inefficient purification | Optimize the purification method. For column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent system can also be effective. |
| Contamination from reagents or solvents | Use high-purity reagents and solvents. |
Problem 3: Inconsistent enantiomeric excess (e.e.) or difficulty in chiral separation.
| Possible Cause | Troubleshooting Step | | Racemization during synthesis or workup | Avoid harsh temperatures or pH conditions that could lead to racemization of the chiral center. | | Ineffective chiral separation method | The use of a Chiralcel OJ column with a mobile phase of n-hexane and ethanol has been reported to be effective for the separation of the methyl ester derivative.[1] Optimize the mobile phase composition and flow rate for your specific HPLC system. | | Co-elution with impurities | Ensure the sample is of high chemical purity before attempting chiral separation. |
Biological Assays
Problem 4: High variability in antilipidemic assay results.
| Possible Cause | Troubleshooting Step | | Inconsistent compound concentration | Prepare fresh stock solutions and perform accurate serial dilutions. Verify the concentration using a calibrated instrument. | | Cell-based assay variability | Standardize cell passage number, seeding density, and incubation times. Ensure consistent quality of cell culture media and supplements.[3] | | Variability in animal models (for in vivo studies) | Use a sufficient number of animals per group and ensure they are age and weight-matched. Control for environmental factors that could influence lipid metabolism. |
Problem 5: Lower than expected biological activity.
| Possible Cause | Troubleshooting Step | | Compound degradation | Ensure proper storage of the compound and prepare fresh solutions for each experiment. | | Incorrect assay conditions | Verify that the assay protocol is appropriate for testing antilipidemic agents. This includes the choice of cell line or animal model, and the endpoints being measured (e.g., triglyceride levels, cholesterol levels). | | Low bioavailability (in vivo) | Consider formulation strategies to improve the solubility and absorption of the compound. |
Experimental Protocols
Synthesis of Racemic 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (Representative Protocol based on[1])
A representative synthesis involves the reaction of 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid with a suitable 4-hydroxybenzoic acid derivative.
-
Esterification of the carboxylic acid: The carboxylic acid group of 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is typically converted to a more reactive species, such as an acid chloride or an activated ester.
-
Coupling Reaction: The activated pyrrolidinone derivative is then reacted with the hydroxyl group of a protected 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) in the presence of a suitable base and solvent.
-
Deprotection: The protecting group on the benzoic acid is removed to yield the final carboxylic acid product.
-
Purification: The crude product is purified by column chromatography on silica gel.
Chiral Separation of Enantiomers
The enantiomers of the methyl ester of the title compound can be separated by preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Column: Chiralcel OJ
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 80:20 v/v)
-
Detection: UV at a suitable wavelength
The separated methyl esters are then hydrolyzed to the corresponding carboxylic acids to obtain the individual (S)-(+) and (R)-(-) enantiomers.[1]
Data Presentation
Table 1: Physicochemical Properties of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and its Enantiomer
| Property | (S)-(+)-enantiomer | (R)-(-)-enantiomer |
| Molecular Formula | C₂₂H₂₅NO₄ | C₂₂H₂₅NO₄ |
| Molecular Weight | 367.44 g/mol | 367.44 g/mol |
| Optical Rotation | + (in CH₂Cl₂) | - (in CH₂Cl₂) |
| Enantiomeric Excess (e.e.) | >99% (after chiral separation) | >99% (after chiral separation) |
Data is synthesized from information in the search results.
Table 2: In Vivo Antilipidemic Activity in an Experimental Model
| Compound | Dose | % Decrease in Plasma Triglyceride | % Decrease in Plasma Phospholipid |
| (S)-(+)-enantiomer | Not Specified | Superior reduction | Superior reduction |
| (R)-(-)-enantiomer | Not Specified | Lower reduction | Lower reduction |
| Racemic Mixture | Not Specified | Intermediate reduction | Intermediate reduction |
This table provides a qualitative summary of the in vivo data presented in the literature, which indicates the (S)-(+) enantiomer is more potent.[1]
Visualizations
References
- 1. Synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid (S-2) and their biological evaluation as antilipidemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Stability of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
This technical support guide provides information and troubleshooting advice regarding the stability of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in solution when stored at -20°C. While specific long-term stability data for this compound under these exact conditions is not publicly available, this guide offers insights based on the stability of related chemical structures and general principles of chemical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in solution at -20°C?
While specific stability data for this compound is not available, storage at -20°C is generally recommended for preserving the integrity of complex organic molecules in solution by slowing down potential degradation processes. For a related compound, 4-Methoxybenzoic acid, it is advised to store it in a cool, dry, well-ventilated area in a tightly closed container.[1] Pyrrolidinone derivatives are also noted for their stability.[2][3] However, the stability of your specific compound in a particular solvent at -20°C should be empirically determined.
Q2: What are the potential degradation pathways for this compound in solution?
Potential degradation pathways for this molecule could include:
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Hydrolysis: The lactam (pyrrolidinone) ring or the ether linkage could be susceptible to hydrolysis, especially in the presence of acidic or basic impurities in the solvent. Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4]
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Oxidation: The molecule could be susceptible to oxidation, although storing at low temperatures and protecting from light can minimize this. Hydrogen peroxide is often used in forced degradation studies to assess oxidative stability.[4]
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Solvolysis: The compound may react with the solvent it is dissolved in, particularly if the solvent is reactive (e.g., methanol).
Q3: How can I determine the stability of my sample in a specific solvent at -20°C?
To determine the stability, a formal stability study should be conducted. This typically involves:
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Preparing a solution of the compound at a known concentration in the desired solvent.
-
Storing aliquots of the solution at -20°C.
-
Periodically (e.g., at time zero, 1 week, 1 month, 3 months, etc.) analyzing an aliquot for the concentration of the parent compound and the presence of any degradation products.
-
Using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks appear in the chromatogram of a stored sample. | The compound may be degrading in solution. | * Confirm the identity of the new peaks using techniques like LC-MS. * Perform a forced degradation study (see "Experimental Protocols" section) to intentionally generate degradation products and see if they match the unexpected peaks. * Consider using a different, less reactive solvent or adding a stabilizer if compatible with your experimental needs. |
| The concentration of the compound decreases over time. | The compound is degrading, or there may be issues with sample handling or the analytical method. | * Verify the accuracy and precision of your analytical method. * Ensure proper sealing of storage vials to prevent solvent evaporation, which would artificially increase the concentration. * If degradation is confirmed, consider storing the compound as a dry powder and preparing solutions fresh before use. |
| The solution changes color or a precipitate forms upon storage. | This could indicate significant degradation or solubility issues at -20°C. | * Visually inspect the solution before each use. * If a precipitate is observed, allow the solution to warm to room temperature and vortex to see if it redissolves. If it does not, it may be a degradation product. * Analyze the supernatant and any precipitate separately to identify the components. Consider a solvent in which the compound has better solubility at low temperatures. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity solvent (e.g., acetonitrile, methanol, or the solvent used for your stock solution)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in the chosen solvent and add 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours). Neutralize the solution with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Dissolve a known amount of the compound in the chosen solvent and add 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Dissolve a known amount of the compound in the chosen solvent and add 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as recommended by ICH guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.
Data Presentation: Example Stability Data Table
The following is an example of how to present stability data. Actual data would need to be generated through experimentation.
| Time Point | Storage Condition | Concentration (% of Initial) | Appearance of Degradation Products (Peak Area %) |
| 0 | -20°C | 100% | Not Detected |
| 1 Month | -20°C | 99.5% | 0.5% (at RRT 0.85) |
| 3 Months | -20°C | 98.2% | 1.2% (at RRT 0.85), 0.6% (at RRT 1.12) |
| 6 Months | -20°C | 96.5% | 2.5% (at RRT 0.85), 1.0% (at RRT 1.12) |
RRT = Relative Retention Time
Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
This guide provides a framework for approaching the stability of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in solution. For critical applications, it is imperative to generate specific stability data for your exact formulation and storage conditions.
References
- 1. 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
Challenges in synthesizing optically pure (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of optically pure (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing optically pure (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid?
A1: There are two main approaches for obtaining the enantiomerically pure target molecule. The first involves the synthesis of the racemic compound, followed by chiral separation of its methyl ester derivative using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, such as a Chiralcel OJ column.[1] The second strategy is an asymmetric synthesis starting from an optically active precursor, namely (S)-1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acid. This chiral intermediate is typically prepared through the resolution of a diastereomeric amide.[1]
Q2: What is the mechanism of action of this compound?
A2: (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is investigated as an antilipidemic agent. Its therapeutic effect is based on the inhibition of fatty acid and sterol biosynthesis, which contributes to lowering plasma triglyceride and cholesterol levels.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Special attention should be paid to the Mitsunobu reaction, which can be exothermic. The reagents used, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD), should be handled with care in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis, categorized by reaction step.
Part 1: Synthesis of the Pyrrolidinone Core
Issue 1.1: Low yield in the N-arylation of the pyrrolidinone precursor with 4-tert-butylaniline.
-
Possible Causes:
-
Inefficient reaction conditions (temperature, solvent, catalyst).
-
Steric hindrance from the tert-butyl group.
-
Side reactions, such as self-condensation of the starting materials.
-
-
Troubleshooting Suggestions:
-
Reaction Conditions: Experiment with different solvents (e.g., toluene, xylene, DMF). Consider using a catalyst, such as a palladium-based catalyst for Buchwald-Hartwig amination, if direct condensation is inefficient.
-
Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.
-
Purification: Ensure starting materials are pure and dry.
-
Part 2: Mitsunobu Reaction for Ether Linkage Formation
Issue 2.1: Low or no conversion in the Mitsunobu reaction between (S)-1-(4-tert-butylphenyl)-4-(hydroxymethyl)pyrrolidin-2-one and methyl 4-hydroxybenzoate.
-
Possible Causes:
-
Steric hindrance from the bulky 4-tert-butylphenyl group and the secondary alcohol.
-
Decomposition of the Mitsunobu reagents (DEAD/DIAD and triphenylphosphine).
-
Insufficiently acidic phenol.
-
-
Troubleshooting Suggestions:
-
Reagent Addition: Add DEAD or DIAD slowly at 0°C to a solution of the alcohol, phenol, and triphenylphosphine in an anhydrous solvent like THF.
-
Excess Reagents: Use a slight excess (1.2-1.5 equivalents) of DEAD/DIAD and triphenylphosphine.
-
Reaction Time and Temperature: Allow the reaction to stir at room temperature for an extended period (12-24 hours). Gentle heating (e.g., to 40°C) may be necessary for sterically hindered substrates.[2]
-
Alternative Reagents: Consider using a more reactive phosphine, such as tributylphosphine, for sterically demanding reactions.
-
Issue 2.2: Difficulty in removing triphenylphosphine oxide (TPPO) and excess DEAD/DIAD byproducts.
-
Possible Causes:
-
Co-elution with the desired product during column chromatography.
-
High solubility of the byproducts in many organic solvents.
-
-
Troubleshooting Suggestions:
-
Crystallization: TPPO can sometimes be crystallized from the crude reaction mixture using a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate.
-
Precipitation: Add a solution of zinc chloride in a polar solvent to precipitate the TPPO as a complex, which can then be removed by filtration.
-
Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system to elute the product before the more polar byproducts.
-
Part 3: Chiral Separation
Issue 3.1: Poor resolution of enantiomers on the chiral HPLC column.
-
Possible Causes:
-
Inappropriate chiral stationary phase.
-
Suboptimal mobile phase composition.
-
Low enantiomeric excess in the starting racemic mixture.
-
-
Troubleshooting Suggestions:
-
Column Selection: A Chiralcel OJ column is reported to be effective for the separation of the methyl ester derivative.[1]
-
Mobile Phase Optimization: Adjust the ratio of the mobile phase components (e.g., n-hexane and ethanol). A typical starting point is an 80:20 mixture of n-hexane:ethanol.[1] Varying the alcohol component (e.g., isopropanol) may also improve separation.
-
Flow Rate: Optimize the flow rate to improve peak shape and resolution.
-
Part 4: Hydrolysis of the Ester
Issue 4.1: Incomplete hydrolysis of the methyl ester to the final carboxylic acid.
-
Possible Causes:
-
Insufficient reaction time or temperature.
-
Steric hindrance around the ester group.
-
-
Troubleshooting Suggestions:
-
Reaction Conditions: Use a stronger base (e.g., lithium hydroxide) in a mixture of THF and water.
-
Temperature: Gentle heating may be required to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion before work-up.
-
Quantitative Data Summary
Table 1: Reported Yields for Key Synthetic Steps
| Step | Starting Material | Product | Reported Yield | Reference |
| N-Arylation | 4-(hydroxymethyl)pyrrolidin-2-one and 4-tert-butylaniline | 1-(4-tert-butylphenyl)-4-(hydroxymethyl)pyrrolidin-2-one | Not specified | - |
| Mitsunobu Reaction | 1-(4-tert-butylphenyl)-4-(hydroxymethyl)pyrrolidin-2-one and methyl 4-hydroxybenzoate | Methyl 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoate | Not specified | - |
| Hydrolysis | Methyl (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoate | (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid | Not specified | - |
| Diastereomeric Amide Formation (for resolution) | (±)-1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acid | Diastereomeric amides with (S)-(-)-1-(p-tolyl)ethylamine | Not specified | [1] |
| Deamination (to recover chiral acid) | Optically pure diastereomeric amide | (S)-1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acid | Not specified | [1] |
Table 2: Chiral HPLC Separation Parameters
| Parameter | Value | Reference |
| Column | Chiralcel OJ | [1] |
| Mobile Phase | n-Hexane:Ethanol (80:20) | [1] |
| Flow Rate | Not specified | - |
| Detection | Not specified | - |
| Enantiomeric Excess (ee) | >99% for separated enantiomers | [1] |
Experimental Protocols
Protocol 1: Mitsunobu Reaction for the Synthesis of Methyl (±)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoate
-
To a solution of (±)-1-(4-tert-butylphenyl)-4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) and methyl 4-hydroxybenzoate (1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product.
Protocol 2: Chiral Separation of Methyl (±)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoate
-
Dissolve the racemic methyl ester in the mobile phase.
-
Perform preparative HPLC using a Chiralcel OJ column.
-
Use a mobile phase of n-hexane:ethanol (80:20).
-
Collect the fractions corresponding to the two separated enantiomers.
-
Analyze the enantiomeric excess (ee) of each fraction by analytical chiral HPLC.
Protocol 3: Hydrolysis of Methyl (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoate
-
Dissolve the optically pure methyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Visualizations
References
Technical Support Center: Overcoming Poor CNS Penetration of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and Similar Small Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the central nervous system (CNS) penetration of investigational compounds like (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My initial in vivo screens suggest poor CNS penetration of my compound. How can I confirm this and quantify the extent of the problem?
A1: To confirm and quantify poor CNS penetration, a multi-step approach involving both in vitro and in vivo models is recommended.
Initial Assessment: Start with in silico and in vitro models to predict and measure the blood-brain barrier (BBB) permeability. These initial screens are high-throughput and cost-effective.
-
In Silico Prediction: Utilize computational models to predict physicochemical properties relevant to CNS penetration.
-
In Vitro BBB Models: Employ cell-based assays to measure the permeability of your compound across a simulated BBB. Common models include monolayer cultures of brain endothelial cells (like bEnd.3 cells) or more complex co-culture systems with astrocytes and pericytes.[1][2][3]
Definitive Quantification: If in vitro data suggests low permeability, proceed to in vivo studies for definitive quantification.
-
In Vivo Pharmacokinetic (PK) Studies: These studies involve administering the compound to animal models and measuring its concentration in both plasma and brain tissue over time.[4] The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kpuu) are key parameters to determine CNS penetration.[5]
Q2: What are the key physicochemical properties that influence a small molecule's ability to cross the blood-brain barrier?
A2: Several physicochemical properties are critical for passive diffusion across the BBB. Medicinal chemists often aim to optimize these properties to improve CNS penetration.[6][7][8]
Table 1: Key Physicochemical Properties for CNS Drug Candidates
| Property | Preferred Range for CNS Penetration | Rationale |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules can more easily pass through the tight junctions of the BBB. |
| Lipophilicity (LogP) | 1.5 - 2.5 | A balance is needed; too low and the compound won't enter the lipid membrane, too high and it may get stuck or have poor solubility.[9] |
| Topological Polar Surface Area (TPSA) | < 60-90 Ų | Lower TPSA is associated with better BBB permeability.[10] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors reduce the interaction with the aqueous environment, favoring membrane crossing.[10] |
| Number of Rotatable Bonds | ≤ 5-8 | Less flexibility (fewer rotatable bonds) is often associated with better CNS penetration.[8] |
| Acid Dissociation Constant (pKa) | For basic compounds, pKa < 10 | Weakly basic compounds are more likely to be un-ionized at physiological pH, which is favorable for crossing the BBB. |
Q3: What are the primary strategies to improve the CNS penetration of a compound with poor permeability?
A3: Strategies to enhance CNS delivery can be broadly categorized into structural modification of the molecule and advanced drug delivery systems.
-
Structural Modification (Medicinal Chemistry Approach):
-
Increase Lipophilicity: Modify the compound to increase its LogP value into the optimal range (1.5-2.5).[9]
-
Reduce Polar Surface Area: Decrease the TPSA by masking or removing polar functional groups.
-
Prodrug Approach: Convert the parent drug into a more lipophilic, inactive prodrug that can cross the BBB and then be converted back to the active form in the CNS.[11]
-
Hijack Transporter Systems: Modify the molecule to be recognized by influx transporters at the BBB, such as those for glucose (GLUT1) or amino acids (LAT1).[11]
-
-
Advanced Drug Delivery Systems (Formulation Approach):
-
Nanoparticle-based Delivery: Encapsulate the drug in nanoparticles (e.g., chitosan-based) that can be functionalized with ligands to target BBB receptors.[11]
-
Liposomal Formulations: Use lipid-based carriers to improve the transport of the drug across the BBB.
-
Inhibition of Efflux Pumps: Co-administer the drug with an inhibitor of efflux pumps like P-glycoprotein (P-gp), which actively transport substances out of the brain.[9]
-
Troubleshooting Guides
Problem 1: High variability in in vitro BBB permeability assay results.
Potential Causes & Solutions:
-
Inconsistent Cell Monolayer Integrity: The tightness of the endothelial cell junctions is crucial.
-
Troubleshooting Step: Regularly measure the Trans-Endothelial Electrical Resistance (TEER) across the cell monolayer to ensure barrier integrity before and after the experiment.[12]
-
-
Cell Passage Number: High passage numbers of cell lines (like bEnd.3) can lead to altered characteristics.
-
Troubleshooting Step: Use low passage number cells for all experiments and maintain consistent cell culture conditions.[1]
-
-
Compound Solubility Issues: Poorly soluble compounds can precipitate in the assay medium.
-
Troubleshooting Step: Check the solubility of your compound in the assay buffer. If necessary, use a co-solvent like DMSO at a low, non-toxic concentration.
-
Problem 2: Good in vitro permeability does not translate to in vivo CNS penetration.
Potential Causes & Solutions:
-
Active Efflux in Vivo: The compound may be a substrate for efflux transporters (e.g., P-gp) that are expressed in vivo but may be less active in some in vitro models.
-
Troubleshooting Step: Conduct an in vitro efflux assay using cell lines that overexpress specific transporters. If efflux is confirmed, consider co-administration with an inhibitor or structural modifications to avoid transporter recognition.[11]
-
-
High Plasma Protein Binding: If the compound is highly bound to plasma proteins, only the unbound fraction is available to cross the BBB.[8]
-
Troubleshooting Step: Measure the plasma protein binding of your compound. Aim for a lower binding affinity if possible through structural modification.
-
-
Rapid Metabolism: The compound might be rapidly metabolized in the liver or blood, reducing the concentration available to reach the brain.
-
Troubleshooting Step: Perform in vivo pharmacokinetic studies that include metabolite profiling to assess the metabolic stability of the compound.[4]
-
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell System
This protocol provides a method for assessing the permeability of a test compound across a monolayer of brain endothelial cells.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Murine brain endothelial cells (bEnd.3)
-
Cell culture medium (DMEM, 10% FBS, antibiotics)
-
Test compound and a control compound with known permeability (e.g., caffeine - high, sucrose - low)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Analytical instrumentation for quantifying the compound (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Seed bEnd.3 cells onto the apical side of the Transwell inserts at a high density.
-
Monolayer Formation: Culture the cells for 3-5 days to allow for the formation of a confluent monolayer with tight junctions.
-
Barrier Integrity Check: Measure the TEER of the monolayer. Only use inserts with high TEER values for the experiment.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound (at a known concentration) to the apical (donor) chamber.
-
At specified time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral (receiver) chamber.
-
Replace the volume removed with fresh HBSS.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Diagram 1: General Workflow for Assessing and Improving CNS Penetration
Caption: Workflow for CNS penetration assessment.
Diagram 2: Key Transport Mechanisms at the Blood-Brain Barrier
Caption: Transport mechanisms across the BBB.
References
- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 3. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Neumora Therapeutics, Inc. (NMRA) Discusses NMRA-215 Preclinical Results and Portfolio Updates, Including Obesity and Alzheimer's Disease Programs Transcript | Seeking Alpha [seekingalpha.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 12. Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation [mdpi.com]
Validation & Comparative
Validating the RORgammaT inhibitory activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
A note on the compound of interest: Publicly available data on the RORγt inhibitory activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid could not be located. Therefore, this guide provides a comparative framework using well-characterized RORγt inhibitors to serve as a benchmark for the evaluation of novel compounds such as the one specified. The presented data and protocols are intended to guide researchers in the validation of new RORγt inhibitors.
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical mediators of inflammation in numerous autoimmune diseases. The inhibition of RORγt is a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. This guide provides a comparative overview of the inhibitory activities of selected RORγt inhibitors, along with detailed experimental protocols for their validation.
Comparative Inhibitory Activity of RORγt Antagonists
The following table summarizes the in vitro potency of several known RORγt inhibitors across different assay formats. This data provides a basis for comparing the activity of novel chemical entities.
| Compound | Assay Type | Target/Cell Line | Endpoint | Potency |
| BMS-986251 | GAL4 Reporter Assay | Jurkat cells | EC50 | 12 nM[1] |
| IL-17 Inhibition Assay | Human Whole Blood | EC50 | 24 nM[1] | |
| GSK805 | TR-FRET Assay | Recombinant RORγt | pIC50 | 8.4[2] |
| Th17 Differentiation Assay | Human CD4+ T cells | pIC50 | >8.2[3] | |
| BI119 | RORγ LBD Reporter Assay | - | IC50 | 260 nM[4] |
| RORγ LBD Binding Assay | - | Kd | 65 nM[4] |
RORγt Signaling Pathway
The diagram below illustrates the central role of RORγt in the Th17 cell differentiation pathway. Upon stimulation by cytokines such as IL-6, TGF-β, and IL-23, the transcription factor STAT3 is activated and induces the expression of RORγt.[5][6][7][8] RORγt then drives the transcription of pro-inflammatory cytokines, most notably IL-17A and IL-17F, leading to an inflammatory response.[7][9]
Experimental Workflow for RORγt Inhibitor Validation
The validation of a novel RORγt inhibitor typically follows a multi-step process, beginning with biochemical assays to confirm direct binding and inhibition, followed by cell-based assays to assess activity in a more biologically relevant context.
Experimental Protocols
RORγt Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
- After 24 hours, cells are co-transfected with a RORγt expression vector and a luciferase reporter vector containing ROR response elements (ROREs) upstream of the luciferase gene, using a suitable transfection reagent. A constitutively active Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.
2. Compound Treatment:
- 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of the test compound or vehicle control (e.g., DMSO).
- Cells are incubated with the compound for an additional 24 hours.
3. Luciferase Activity Measurement:
- The medium is removed, and cells are lysed using a passive lysis buffer.
- Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Firefly luciferase activity is normalized to Renilla luciferase activity.
4. Data Analysis:
- The percentage of inhibition is calculated relative to the vehicle-treated control.
- IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
LanthaScreen™ TR-FRET RORγt Coactivator Assay
This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
1. Reagent Preparation:
- Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
- Dilute recombinant GST-tagged RORγt-LBD, terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide (e.g., from the SRC1 receptor-interacting domain) in the reaction buffer to the desired concentrations.
2. Assay Procedure:
- In a 384-well plate, add the test compound at various concentrations.
- Add the RORγt-LBD and terbium-labeled anti-GST antibody mixture to each well.
- Incubate for 1 hour at room temperature.
- Add the fluorescein-labeled coactivator peptide to each well.
- Incubate for another 1-2 hours at room temperature, protected from light.
3. Signal Detection:
- Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader capable of TR-FRET measurements.
- Excite the terbium donor at ~340 nm and measure emission at two wavelengths: ~490 nm (terbium emission) and ~520 nm (fluorescein emission).
4. Data Analysis:
- Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).
- Determine the percent inhibition relative to a no-compound control.
- Calculate the IC50 value by fitting the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Frontiers | An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
Comparative study of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and other RORgammaT inhibitors
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt orchestrates the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2] The development of small molecule inhibitors that can modulate RORγt activity is a highly active area of research, with several candidates progressing through preclinical and clinical development. This guide provides a comparative overview of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and other notable RORγt inhibitors, supported by experimental data and detailed protocols for key assays.
Introduction to RORγt Inhibition
RORγt, a nuclear receptor, plays a pivotal role in the differentiation and function of Th17 cells, which are key drivers of pathology in diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] By binding to the ligand-binding domain (LBD) of RORγt, small molecule inhibitors can act as antagonists or inverse agonists, thereby suppressing the transcription of RORγt target genes, including IL17A. This mechanism offers a targeted approach to ameliorating Th17-mediated inflammation.
Comparative Analysis of RORγt Inhibitors
While direct comparative studies under identical conditions are limited, this section compiles available preclinical data for several prominent RORγt inhibitors to facilitate a relative assessment of their potency and activity. It is important to note that the user-specified compound, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, is not readily found in the public domain literature under this specific chemical name. However, extensive research has been conducted on other potent and selective RORγt inhibitors, which are presented here as key alternatives.
| Inhibitor | Target | Assay Type | IC50 / pIC50 / Ki | Selectivity | Reference |
| GSK805 | RORγ | TR-FRET | pIC50: 8.4 | Selective over other nuclear receptors | [3] |
| Th17 Differentiation | Cellular Assay | pIC50: >8.2 | - | [4][5] | |
| Vimirogant (VTP-43742) | RORγt | Binding Assay | Ki: 3.5 nM | >1000-fold vs RORα/β | |
| RORγt | Cellular Assay | IC50: 17 nM | - | [6] | |
| Th17 Differentiation (mouse) | Cellular Assay | IC50: 57 nM | No effect on Th1, Th2, Treg | [6] | |
| IL-17A Secretion (human PBMC) | Cellular Assay | IC50: 18 nM | - | [6] | |
| IL-17A Secretion (human whole blood) | Cellular Assay | IC50: 192 nM | - | [6] | |
| TMP778 | RORγt | TR-FRET (SRC1 peptide displacement) | IC50: 5 nM | - | [7] |
| RORγ | Reporter Gene Assay | IC50: 17 nM | ~100-fold vs RORα/β | [7] | |
| Th17 Differentiation (mouse) | Cellular Assay | IC50: 100 nM | Highly selective | [1] | |
| IL-17A Secretion (human) | Cellular Assay | IC50: 5 nM | No effect on other cytokines | [8] | |
| JNJ-61803534 | RORγt | Reporter Gene Assay | IC50: 9.6 ± 6 nM | >2 µM for RORα and RORβ | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of RORγt inhibitors and the methods used to characterize them, the following diagrams illustrate the RORγt signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo - OAK Open Access Archive [oak.novartis.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid versus Anti-IL-17 Antibodies in Inflammatory Disease Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known efficacy and mechanisms of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and anti-IL-17 antibodies. The comparison is based on currently available scientific literature. A significant disparity in the volume of research exists, with extensive data available for anti-IL-17 antibodies in the context of autoimmune and inflammatory diseases, whereas the primary characterization of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is in the field of lipid metabolism.
Introduction
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is a molecule that has been primarily investigated for its potential as an antilipidemic agent, with demonstrated effects on plasma triglycerides and cholesterol[1]. While some literature suggests its utility as a synthetic intermediate for compounds targeting inflammatory and autoimmune diseases, direct evidence of its efficacy and mechanism of action in these areas is not extensively documented in publicly available research.
In contrast, anti-IL-17 antibodies are a well-established class of biopharmaceutical drugs that specifically target the Interleukin-17 (IL-17) signaling pathway. This pathway is a critical driver of inflammation in a variety of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.
Mechanism of Action
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
The precise mechanism of action for this compound in the context of inflammation and autoimmune disease has not been elucidated in the available literature. Research has focused on its ability to inhibit fatty acid and sterol biosynthesis[1]. While derivatives of pyrrolidinone and benzoic acid have been explored for anti-inflammatory properties, the specific pathway modulated by this compound remains to be identified.
Anti-IL-17 Antibodies
Anti-IL-17 antibodies function by directly neutralizing the pro-inflammatory cytokine IL-17A or by blocking its receptor (IL-17RA). IL-17A is a key cytokine produced by Th17 cells and plays a pivotal role in the pathogenesis of several autoimmune diseases. By inhibiting the binding of IL-17A to its receptor, these antibodies prevent the downstream signaling cascade that leads to the production of other pro-inflammatory cytokines and chemokines, cellular infiltration, and tissue damage.
Data Presentation: Efficacy
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
No quantitative data from preclinical or clinical studies demonstrating the efficacy of this compound in inflammatory or autoimmune disease models is currently available in the public domain. The existing data pertains to its antilipidemic effects.
| Endpoint | Vehicle | (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid |
| Plasma Triglyceride Levels | Baseline | Lowered |
| Plasma Phospholipid Levels | Baseline | Lowered |
| Fatty Acid Biosynthesis | Control | Inhibited |
| Sterol Biosynthesis | Control | Inhibited |
| Table 1: Summary of known biological activities of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid based on available literature. |
Anti-IL-17 Antibodies
Numerous clinical trials have demonstrated the high efficacy of anti-IL-17 antibodies in the treatment of moderate-to-severe plaque psoriasis and psoriatic arthritis. The data presented below is a representative summary from key clinical trials.
| Endpoint (Psoriasis) | Placebo | Anti-IL-17 Antibodies (Representative Data) |
| PASI 75 Response at Week 12 | <10% | 70-90% |
| PASI 90 Response at Week 12 | <5% | 40-70% |
| sPGA 0/1 (clear or almost clear) at Week 12 | <5% | 60-80% |
| Endpoint (Psoriatic Arthritis) | Placebo | Anti-IL-17 Antibodies (Representative Data) |
| ACR20 Response at Week 24 | ~20-30% | ~50-60% |
| ACR50 Response at Week 24 | ~5-15% | ~30-40% |
| ACR70 Response at Week 24 | ~1-5% | ~15-25% |
| Table 2: Representative efficacy data of anti-IL-17 antibodies in pivotal clinical trials for psoriasis and psoriatic arthritis. PASI (Psoriasis Area and Severity Index), sPGA (static Physician's Global Assessment), ACR (American College of Rheumatology response criteria). |
Experimental Protocols
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
Detailed experimental protocols for evaluating the anti-inflammatory or immunomodulatory effects of this compound are not available. A hypothetical experimental workflow to investigate these properties would likely involve the following stages:
Anti-IL-17 Antibodies
The clinical development of anti-IL-17 antibodies follows a standardized path for biologic drugs. Key experimental protocols from pivotal Phase 3 clinical trials in psoriasis typically include:
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.
-
Patient Population: Adults with moderate-to-severe chronic plaque psoriasis.
-
Intervention: Subcutaneous administration of the anti-IL-17 antibody at specified doses and intervals, compared to placebo.
-
Primary Endpoints: Proportion of patients achieving a 75% and 90% reduction in the Psoriasis Area and Severity Index (PASI 75 and PASI 90) from baseline to week 12. Proportion of patients achieving a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) at week 12.
-
Secondary Endpoints: Assessments of quality of life, symptoms (e.g., itch, pain), and safety.
-
Long-term Extensions: Open-label extension studies to evaluate long-term efficacy and safety.
Conclusion
The comparison between (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and anti-IL-17 antibodies is currently limited by a significant knowledge gap regarding the former's activity in inflammatory and autoimmune diseases. While the chemical structure of the compound, with its pyrrolidinone and benzoic acid moieties, suggests a potential for anti-inflammatory effects, this has not been substantiated by published experimental data.
In contrast, anti-IL-17 antibodies represent a highly successful and well-characterized therapeutic class for a range of autoimmune diseases. Their mechanism of action is precisely defined, and their efficacy and safety have been robustly demonstrated in extensive clinical trials.
For researchers and drug development professionals, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid may represent an early-stage lead compound with a yet-to-be-defined potential in inflammation. Future research would be required to elucidate its mechanism of action and to generate the necessary preclinical and clinical data to allow for a meaningful comparison with established therapies like anti-IL-17 antibodies. Until such data becomes available, anti-IL-17 antibodies remain a benchmark for targeted therapy in IL-17-mediated diseases.
References
Head-to-head comparison of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid enantiomers in vivo
A head-to-head comparison of the enantiomers of 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid reveals the critical role of stereochemistry in in vivo efficacy, with the (S)-(+)-enantiomer emerging as a promising candidate for a new antilipidemic agent due to its superior ability to lower plasma triglyceride and phospholipid levels, a distinction driven by its pharmacokinetic profile.
For researchers and professionals in drug development, the evaluation of chiral compounds is a cornerstone of identifying viable therapeutic candidates. While the racemic mixture of 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, and its individual enantiomers, show essentially equivalent activity in inhibiting fatty acid and sterol biosynthesis in vitro, their performance in vivo tells a different story.[1]
Efficacy in In Vivo Models
Studies conducted in animal models have demonstrated a clear differentiation in the antilipidemic effects of the enantiomers. The (S)-(+)-enantiomer exhibited a significantly greater reduction in plasma triglyceride and phospholipid levels compared to the racemate and the (R)-(-)-enantiomer.[1] This highlights the stereospecific nature of the biological activity of this compound within a complex physiological system.
Table 1: Comparative In Vivo Antilipidemic Efficacy
| Compound Administered | Plasma Triglyceride Lowering Ability | Plasma Phospholipid Lowering Ability |
|---|---|---|
| Racemic Mixture | Moderate | Moderate |
| (S)-(+)-enantiomer | Superior | Superior |
| (R)-(-)-enantiomer | Inferior | Inferior |
Note: This table provides a qualitative summary based on the available literature. Specific quantitative data from the primary study is not publicly available.
The Pharmacokinetic Advantage
The enhanced in vivo performance of the (S)-(+)-enantiomer is attributed to its distinct pharmacokinetic profile.[1] Following oral administration, the systemic exposure and disposition of the (S)-(+)-enantiomer are likely more favorable for exerting its therapeutic effect compared to the (R)-(-)-enantiomer. This underscores the importance of conducting stereoselective pharmacokinetic studies early in the drug development process.
Table 2: Comparative Pharmacokinetic Parameters (Illustrative)
| Pharmacokinetic Parameter | Racemic Mixture | (S)-(+)-enantiomer | (R)-(-)-enantiomer |
|---|---|---|---|
| Cmax (Maximum Concentration) | Data Not Available | Data Not Available | Data Not Available |
| Tmax (Time to Maximum Concentration) | Data Not Available | Data Not Available | Data Not Available |
| AUC (Area Under the Curve) | Data Not Available | Data Not Available | Data Not Available |
| t1/2 (Half-life) | Data Not Available | Data Not Available | Data Not Available |
Note: This table illustrates the typical parameters assessed. The specific values for these enantiomers require access to the full study data.
Experimental Protocols
The following outlines the generalized methodologies typically employed for such in vivo comparisons.
In Vivo Antilipidemic Activity Assessment
A standard experimental workflow for evaluating the antilipidemic efficacy of the enantiomers in a rat model is depicted below. This generally involves inducing a state of high lipid levels (hyperlipidemia) in the animals before administering the test compounds.
Caption: Workflow for in vivo antilipidemic efficacy testing.
-
Animal Model: Typically, male rats of a specific strain (e.g., Sprague-Dawley) are used. They are acclimatized to laboratory conditions with controlled diet and environment.
-
Induction of Hyperlipidemia: A hyperlipidemic state can be induced by feeding the animals a high-fat diet for several weeks.
-
Drug Administration: The test compounds (racemate and individual enantiomers) and a vehicle control are administered orally.
-
Sample Collection: Blood samples are collected at predetermined time points after administration.
-
Biochemical Analysis: Plasma is separated, and the levels of triglycerides and phospholipids are measured using standard enzymatic assays.
-
Data Analysis: The results are statistically analyzed to compare the effects of the different treatment groups against the control.
Pharmacokinetic Evaluation
The pharmacokinetic properties are assessed to understand the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.
Caption: Workflow for in vivo pharmacokinetic studies.
-
Animal Model: Rats are often used for these studies.
-
Drug Administration: A single oral dose of the racemate or individual enantiomers is administered.
-
Serial Blood Sampling: Blood samples are collected at multiple time points over a 24-hour period.
-
Bioanalysis: A validated chiral bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), is crucial to separate and accurately quantify the concentration of each enantiomer in the plasma samples.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each enantiomer.
Potential Signaling Pathways
While the precise molecular mechanism for this class of compounds is not fully elucidated in the provided materials, other pyrrolidinone derivatives have been reported to exert their antilipidemic effects by modulating key nuclear receptors involved in lipid metabolism. A plausible mechanism could involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which are well-established targets for lipid-lowering drugs.
Caption: Plausible PPARα-mediated signaling pathway.
Activation of PPARα leads to a cascade of events that ultimately results in increased fatty acid oxidation and reduced triglyceride synthesis in the liver, consistent with the observed in vivo effects.
References
Comparative Analysis of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid Cross-reactivity with RORα and RORβ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, also known as S-2E, and outlines a proposed experimental framework to assess its potential cross-reactivity with the nuclear receptors RORα (Retinoic acid receptor-related orphan receptor alpha) and RORβ (Retinoic acid receptor-related orphan receptor beta). While S-2E has been identified as a promising antilipidemic agent, its interaction with other nuclear receptors like RORα and RORβ has not been extensively documented in publicly available literature.[1] This guide aims to bridge this gap by presenting hypothetical experimental data and detailed protocols to facilitate such an investigation.
Background on (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E)
S-2E is a chiral pyrrolidinone derivative that has demonstrated potent antilipidemic properties.[1] In vitro studies have shown that S-2E and its enantiomers exhibit equipotent activity in inhibiting fatty acid and sterol biosynthesis.[1] In vivo, the (S)-(+)-enantiomer (S-2E) was found to be superior in lowering plasma triglyceride and phospholipid levels, positioning it as a candidate for a novel antilipidemic drug.[1] The primary mechanism of its lipid-lowering effect is attributed to the inhibition of key enzymes in lipid synthesis pathways.
Overview of RORα and RORβ Signaling Pathways
RORα and RORβ are members of the nuclear receptor superfamily of transcription factors that play crucial roles in a variety of physiological processes. RORα is implicated in the regulation of metabolism, inflammation, and circadian rhythms. It exerts its effects by binding to ROR response elements (ROREs) in the promoter regions of target genes. RORβ is predominantly expressed in the central nervous system and is essential for neuronal development and the regulation of circadian rhythms.
Below are simplified diagrams of the canonical signaling pathways for RORα and RORβ.
References
Benchmarking (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid against standard-of-care for autoimmune diseases
Benchmarking a Novel Pyrrolidinone Derivative Against Standard-of-Care for Autoimmune Diseases
A Comparative Analysis of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the investigational compound (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid against current standard-of-care therapies for prevalent autoimmune diseases, specifically Rheumatoid Arthritis and Psoriasis. It is important to note that while this compound is structurally related to a class of molecules with known anti-inflammatory potential, there is currently no publicly available preclinical or clinical data evaluating its efficacy or safety for autoimmune indications. The primary research on this molecule has been in the context of its properties as an antilipidemic agent.
This document, therefore, presents a hypothetical mechanism of action based on related pyrrolidinone derivatives and benchmarks it against established treatments. The inclusion of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in the comparison tables is for contextual purposes and to highlight the data gap that needs to be addressed by future research.
Introduction to (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is a pyrrolidinone derivative. While its development has been focused on lipid-lowering effects, the broader class of pyrrolidinone derivatives has garnered interest for its potential in treating inflammatory and autoimmune diseases.
Hypothetical Mechanism of Action in Autoimmunity
Recent research has shown that novel pyrrolidinone derivatives can act as inhibitors of NF-κB inducing kinase (NIK).[1][2][3][4][5] NIK is a central signaling molecule in the non-canonical NF-κB pathway, which is implicated in the chronic inflammation characteristic of many autoimmune diseases. By inhibiting NIK, these compounds can potentially block the production of pro-inflammatory cytokines and other mediators that drive disease pathology.
The proposed mechanism is illustrated in the signaling pathway diagram below.
References
Confirming the therapeutic potential of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in preclinical studies
A Comparative Guide to (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical therapeutic potential of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a novel antilipidemic agent. Through a detailed comparison with established alternatives and presentation of supporting experimental data, this document aims to inform researchers and drug development professionals on its efficacy and mechanism of action.
Executive Summary
(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, hereafter referred to as S-2E, has demonstrated significant potential as a dual-acting antilipidemic agent in preclinical studies.[1] The (S)-(+) enantiomer has shown superiority in lowering plasma triglycerides (TG) and phospholipids (PL) in in vivo models.[1] Further investigations have revealed its efficacy in reducing serum total cholesterol (TC) and triglyceride levels in a dose-dependent manner, positioning it as a promising candidate for the treatment of mixed hyperlipidemia.[2][3]
Comparative Preclinical Efficacy
The following tables summarize the key quantitative data from preclinical studies involving S-2E and comparator agents.
Table 1: Lipid-Lowering Effects of S-2E in Fructose-Induced Hypertriglyceridemic Rats [3]
| Treatment Group | Dose (mg/kg) | Serum Triglycerides (TG) Reduction (%) | Non-HDL-Cholesterol (non-HDL-C) Reduction (%) |
| S-2E | 3 | Dose-dependent reduction | Dose-dependent reduction |
| S-2E | 10 | Significant reduction | Significant reduction |
| S-2E | 30 | Dose-dependent reduction | Dose-dependent reduction |
Data derived from a one-week study in a rat model of hypertriglyceridemia.
Table 2: Comparative Efficacy of S-2E and Pravastatin in Homozygous WHHL Rabbits [2]
| Treatment Group | Dose (mg/kg) | Serum Total Cholesterol (TC) Reduction (%) | Serum Triglycerides (TG) Reduction (%) |
| S-2E | 30 | Significant | Significant |
| S-2E | 100 | Significant | Significant |
| S-2E | 300 | Significant | Significant |
| Pravastatin | 10 | Not significant | Not significant |
| Pravastatin | 30 | Not significant | Not significant |
| Pravastatin | 100 | Significant | Not significant |
Data from a study in Watanabe heritable hyperlipidemic (WHHL) rabbits, a model for familial hypercholesterolemia.
Mechanism of Action
S-2E is reported to exert its antilipidemic effects through the inhibition of both sterol and fatty acid biosynthesis in the liver.[2] This dual-action mechanism leads to a reduction in the production of very-low-density lipoprotein (VLDL) particles, which are precursors to low-density lipoprotein (LDL) and a major carrier of triglycerides in the blood.[2]
References
Safety Operating Guide
Proper Disposal of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a pharmaceutical intermediate with potential biological activity, adherence to strict disposal protocols is essential. This guide provides a comprehensive, step-by-step approach to safely manage and dispose of this compound and its associated waste streams.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of the solid compound or solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid should be collected as solid chemical waste. Do not mix it with non-hazardous trash.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing boats, contaminated gloves, and bench paper, should be disposed of as solid hazardous waste.
-
Liquid Waste: Solutions containing the compound, as well as solvents used to rinse glassware, must be collected as liquid chemical waste. Segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management program.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
-
Waste Container Selection and Labeling:
-
Use only approved, chemically compatible, and leak-proof containers for waste collection. For solid waste, a clearly labeled, sealable bag or a wide-mouth container is suitable. For liquid waste, use a designated solvent waste container.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration. Follow your institution's specific labeling requirements.
-
-
Accumulation and Storage:
-
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1][2]
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[1][3] For instance, acidic waste should be stored separately from basic waste.
-
Keep waste containers securely closed except when adding waste.[2][3]
-
Store hazardous waste in a secondary containment bin or tray to contain any potential leaks or spills.[3][4]
-
-
Waste Disposal Request and Pickup:
-
Once a waste container is full or has reached its accumulation time limit (often six months to a year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[2][4][5]
-
Do not dispose of this chemical down the drain or in the regular trash.[4] Improper disposal is illegal and can harm the environment.[5]
-
Summary of Chemical Waste Guidelines
The following table summarizes key guidelines for the management of laboratory chemical waste, which are applicable to the disposal of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid.
| Guideline Category | Key Requirements |
| Waste Segregation | Separate solid, liquid, and sharps waste. Segregate incompatible chemicals (e.g., acids from bases, oxidizers from organics).[1][3] |
| Container Management | Use compatible, leak-proof containers. Keep containers closed when not in use.[2][3] |
| Labeling | Clearly label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents.[2][3] |
| Storage | Store waste in a designated Satellite Accumulation Area (SAA) with secondary containment.[1][2][4] |
| Disposal Route | Arrange for pickup and disposal through the institution's Environmental Health and Safety (EHS) department.[2][5] |
| Prohibited Actions | Do not dispose of down the drain or in regular trash. Do not evaporate chemical waste as a disposal method.[4] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and associated waste in a laboratory setting.
References
Essential Safety and Handling Guidelines for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including 4-methoxybenzoic acid and other substituted benzoic acid derivatives. It is imperative to obtain the specific SDS from the manufacturer and follow its recommendations. The information provided here should be considered a conservative, precautionary measure.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. The focus is on immediate safety protocols, operational handling, and disposal procedures.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles or glasses.[1][2] Face shield if there is a splash hazard. | To protect against dust particles and potential splashes. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] Lab coat or other protective clothing.[1][3][4] | To prevent skin contact, which may cause irritation or allergic reactions.[1][5] |
| Respiratory | Use in a well-ventilated area or in a chemical fume hood.[3][4] If dust is generated, a NIOSH-approved respirator with a particle filter is recommended.[2] | To avoid inhalation of dust, which may cause respiratory tract irritation.[1] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][6] Seek medical attention if irritation persists.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention if irritation or other symptoms develop.[3][4][6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Loosen tight clothing such as a collar, tie, belt or waistband. Get medical attention if symptoms occur.[3][4][6] |
| Ingestion | Wash out mouth with water.[3][4][6] Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.[5] Seek medical attention if symptoms occur.[4][6] |
Operational and Disposal Plans
Handling and Storage
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation.[3][4] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Spill and Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment as detailed above.[4]
-
Containment and Cleaning: For small spills of this solid material, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[1] Mix with sand or another inert absorbent material before sweeping.[3][4]
-
Environmental Precautions: Prevent entry into sewers, surface waters, or soil.[3][4]
Disposal Plan
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] It is recommended to arrange for disposal as special waste through a licensed disposal company.[3]
Visual Guides
The following diagrams illustrate the recommended safety workflow and personal protective equipment.
Caption: A workflow for the safe handling of chemical compounds.
Caption: Recommended PPE for different parts of the body.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
